AM-8553
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C25H29Cl2NO4 |
|---|---|
Molecular Weight |
478.4 g/mol |
IUPAC Name |
2-[(3R,5R,6S)-5-(3-chlorophenyl)-6-(4-chlorophenyl)-1-[(2S,3S)-2-hydroxypentan-3-yl]-3-methyl-2-oxopiperidin-3-yl]acetic acid |
InChI |
InChI=1S/C25H29Cl2NO4/c1-4-21(15(2)29)28-23(16-8-10-18(26)11-9-16)20(17-6-5-7-19(27)12-17)13-25(3,24(28)32)14-22(30)31/h5-12,15,20-21,23,29H,4,13-14H2,1-3H3,(H,30,31)/t15-,20+,21-,23+,25+/m0/s1 |
InChI Key |
YUALYRLIFVPOHL-VPLUBSIMSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of AM-8553 in p53 Wild-Type Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
AM-8553 is a potent and selective small-molecule inhibitor of the Murine Double Minute 2 (MDM2) E3 ubiquitin ligase. In cancer cells harboring wild-type p53, the tumor suppressor protein p53 is often inactivated through its interaction with MDM2, which targets p53 for proteasomal degradation. This compound is designed to disrupt this critical protein-protein interaction, thereby reactivating p53's tumor-suppressive functions. This technical guide provides a comprehensive overview of the mechanism of action of this compound in p53 wild-type cells, detailing its biochemical and cellular effects, and providing insights into the experimental methodologies used for its characterization.
Core Mechanism of Action: Disruption of the MDM2-p53 Interaction
This compound functions by competitively binding to the p53-binding pocket of MDM2. This action physically obstructs the interaction between MDM2 and p53.[1] In normal, unstressed cells, MDM2 maintains low levels of p53 through continuous ubiquitination and subsequent degradation by the proteasome. By inhibiting the MDM2-p53 interaction, this compound prevents this degradation, leading to the stabilization and accumulation of p53 within the cell.[1] The elevated levels of active p53 can then transcriptionally activate its downstream target genes, culminating in cell cycle arrest and apoptosis.[1]
Quantitative Data Summary
The preclinical efficacy of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key findings.
Table 1: Biochemical Activity of this compound
| Assay Type | Parameter | Value | Reference |
| Surface Plasmon Resonance (SPR) | KD for MDM2 | 0.4 nM | [1] |
| Homogeneous Time-Resolved Fluorescence (HTRF) | IC50 vs. MDM2 | 1.1 nM | [2] |
Table 2: Cellular Activity of this compound in p53 Wild-Type Cell Lines
| Cell Line | Cancer Type | p53 Status | Assay | IC50 | Reference |
| HCT-116 | Colon Carcinoma | Wild-Type | Cell Proliferation (EdU) | 4.2 nM | [2] |
| SJSA-1 | Osteosarcoma | Wild-Type (MDM2 amplified) | Cell Proliferation (EdU) | 68 nM | [2] |
Table 3: In Vivo Efficacy of this compound in an SJSA-1 Xenograft Model
| Treatment Group | Dose | Schedule | Tumor Growth Inhibition | Reference |
| This compound | 200 mg/kg | Once daily, oral | Partial tumor regression (27%) | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to characterize the mechanism of action of this compound.
MDM2-p53 Interaction Assay (HTRF)
This assay quantitatively measures the ability of this compound to disrupt the interaction between MDM2 and a p53-derived peptide.
Materials:
-
GST-tagged human MDM2 protein
-
Biotinylated p53 peptide
-
Europium cryptate-labeled anti-GST antibody (donor)
-
Streptavidin-XL665 (acceptor)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well low volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add 2 µL of the this compound dilutions or vehicle control to the wells of the 384-well plate.
-
Add 4 µL of a solution containing GST-MDM2 and biotin-p53 peptide to each well.
-
Add 4 µL of a solution containing the HTRF donor and acceptor antibodies to each well.
-
Incubate the plate at room temperature for 1-4 hours, protected from light.
-
Read the plate on an HTRF-compatible reader at 620 nm (for the donor) and 665 nm (for the acceptor).
-
Calculate the HTRF ratio (665 nm / 620 nm) and plot the percentage of inhibition as a function of this compound concentration to determine the IC50 value.
Cell Proliferation Assay (EdU Incorporation)
This assay assesses the anti-proliferative effects of this compound by measuring the incorporation of 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), a thymidine (B127349) analog, into newly synthesized DNA.
Materials:
-
p53 wild-type cancer cell lines (e.g., HCT-116, SJSA-1)
-
Complete cell culture medium
-
This compound
-
EdU labeling solution
-
Click-iT® EdU Flow Cytometry Assay Kit
-
Flow cytometer
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with serial dilutions of this compound for 48-72 hours.
-
Add EdU to the culture medium and incubate for 2-4 hours to allow for its incorporation into the DNA of proliferating cells.
-
Harvest and fix the cells with a formaldehyde-based fixative.
-
Permeabilize the cells with a saponin-based permeabilization and wash reagent.
-
Perform the Click-iT® reaction by adding the fluorescently labeled azide (B81097) to the cells, which will covalently bind to the incorporated EdU.
-
Analyze the cells by flow cytometry to quantify the percentage of EdU-positive (proliferating) cells.
-
Plot the percentage of proliferation inhibition as a function of this compound concentration to determine the IC50 value.
Western Blot Analysis for p53 Pathway Activation
This technique is used to detect the protein levels of p53 and its downstream target, p21, following treatment with this compound.
Materials:
-
p53 wild-type cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-p53, anti-p21, anti-MDM2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and transfer equipment
Procedure:
-
Treat cells with this compound at various concentrations and time points.
-
Lyse the cells in RIPA buffer and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
Apoptosis Assay (Caspase-3/7 Activity)
This assay measures the activity of key executioner caspases, caspase-3 and -7, to quantify the induction of apoptosis by this compound.
Materials:
-
p53 wild-type cells
-
This compound
-
Caspase-Glo® 3/7 Assay System
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and allow them to adhere.
-
Treat cells with various concentrations of this compound for 24-48 hours.
-
Add the Caspase-Glo® 3/7 reagent directly to the cell culture wells.
-
Incubate at room temperature for 1-2 hours to allow for cell lysis and the caspase-driven luminescent reaction to stabilize.
-
Measure the luminescence using a plate reader.
-
Plot the fold-change in caspase activity relative to untreated controls.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) after treatment with this compound.
Materials:
-
p53 wild-type cells
-
This compound
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Treat cells with this compound for 24-48 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events.
-
Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in each phase.
Signaling Pathway and Logical Relationships
The reactivation of p53 by this compound triggers a well-defined signaling cascade that ultimately determines the cell's fate.
The p53-dependent mechanism of this compound can be logically demonstrated by comparing its effects on isogenic cell lines with and without p53.
Conclusion
This compound is a well-characterized MDM2 inhibitor that effectively reactivates the p53 tumor suppressor pathway in wild-type p53 cancer cells. Its potent and selective disruption of the MDM2-p53 interaction leads to p53-dependent cell cycle arrest and apoptosis. The preclinical data strongly support its mechanism of action and provide a solid foundation for the development of this class of molecules as targeted cancer therapeutics. This guide offers a detailed overview of the key data and experimental approaches for understanding the molecular pharmacology of this compound.
References
AM-8553: A Technical Guide to its Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-8553 is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1] By disrupting this interaction, this compound reactivates the tumor suppressor protein p53, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[2] This technical guide provides an in-depth overview of the chemical structure and synthesis of this compound, along with its mechanism of action and relevant experimental data.
Chemical Structure
The chemical structure of this compound is defined by its systematic IUPAC name: 2-(5-(3-chlorophenyl)-6-(4-chlorophenyl)-1-(2-hydroxypentan-3-yl)-3-methyl-2-oxopiperidin-3-yl)acetic acid.[3]
Molecular Formula: C25H29Cl2NO4[4]
SMILES: --INVALID-LINK--O">C@@H(CC)N1--INVALID-LINK--=O)(C)C1=O)C2=CC(Cl)=CC=C2">C@@HC3=CC=C(Cl)C=C3[4]
2D Chemical Structure:
(Image generated based on IUPAC name and SMILES string)
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, highlighting its potency and pharmacokinetic properties.
| Parameter | Value | Assay/Method | Reference(s) |
| IC50 (HTRF) | 1.1 nM | Homogeneous Time-Resolved Fluorescence | [5] |
| IC50 (SJSA-1 EdU) | 68 nM | EdU Proliferation Assay | [5] |
| Dissociation Constant (KD) | 0.4 nM | Surface Plasmon Resonance | [1] |
| Oral Bioavailability (Rats) | 100% | In vivo pharmacokinetic study | [1] |
| Oral Bioavailability (Mice) | 12% | In vivo pharmacokinetic study | [1] |
Synthesis of this compound
A highly efficient, second-generation synthesis of this compound has been developed, affording the compound in an overall yield of 35.6% over 11 steps.[6] This improved synthesis was crucial for overcoming the low yield of the initial synthetic route.[6]
Key features of this expeditious synthesis include:[6]
-
Noyori dynamic kinetic resolution: This step is employed to establish the desired stereochemistry early in the synthesis.
-
Highly diastereoselective allylation: This reaction allows for the controlled introduction of a key substituent.
-
Novel oxazoline-assisted piperidinone formation: This innovative cyclization strategy is a cornerstone of the improved synthetic route.
Due to the proprietary nature of the detailed experimental protocols, a step-by-step guide is not publicly available. However, the key transformations highlighted above provide a strategic overview of the synthetic approach. The full details of this synthetic route are described in the Journal of the American Chemical Society, 2012, 134(30), pp 12855–12860.[6]
Mechanism of Action and Signaling Pathway
This compound functions by inhibiting the interaction between the MDM2 E3 ubiquitin ligase and the p53 tumor suppressor protein.[1] In many cancers with wild-type p53, MDM2 is overexpressed, leading to the continuous degradation of p53 and thereby promoting tumor cell survival.[7] By binding to the p53-binding pocket of MDM2, this compound prevents this interaction, leading to the stabilization and activation of p53.[7] Activated p53 can then induce the transcription of genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., Bax and Puma), ultimately leading to the death of cancer cells.[7]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Small-Molecule Inhibitors of the MDM2-p53 Protein-Protein Interaction to Reactivate p53 Function: A Novel Approach for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a novel MDM2 inhibitor with a promising outlook for potential clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Immunomart [immunomart.com]
- 5. researchgate.net [researchgate.net]
- 6. An expeditious synthesis of the MDM2-p53 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are MDM2 inhibitors and how do they work? [synapse.patsnap.com]
AM-8553: A Novel Piperidinone-Based Inhibitor of the MDM2-p53 Interaction
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
AM-8553 is a potent and selective small-molecule inhibitor of the murine double minute 2 (MDM2)-p53 protein-protein interaction. Developed through structure-based rational design, this piperidinone derivative effectively disrupts the negative regulation of the p53 tumor suppressor by MDM2, leading to the reactivation of the p53 signaling pathway. This reactivation triggers cell cycle arrest and apoptosis in cancer cells harboring wild-type p53. Preclinical studies have demonstrated the in vitro and in vivo efficacy of this compound in relevant cancer models, highlighting its potential as a therapeutic agent. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and the signaling pathways it modulates.
Introduction
The p53 tumor suppressor protein plays a critical role in maintaining genomic stability and preventing tumor formation.[1] In response to cellular stress, such as DNA damage or oncogene activation, p53 is activated and orchestrates a variety of cellular responses, including cell cycle arrest, apoptosis, and senescence.[2][3][4] The function of p53 is tightly regulated by its primary negative regulator, the E3 ubiquitin ligase MDM2.[5] MDM2 binds to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and promoting its degradation via the ubiquitin-proteasome system.[5] In a significant portion of human cancers with wild-type p53, the p53 pathway is inactivated through the overexpression of MDM2.[5] Therefore, the inhibition of the MDM2-p53 interaction presents a promising therapeutic strategy for reactivating p53 and restoring its tumor-suppressive functions.[5]
This compound emerged from a structure-based design program aimed at identifying novel, potent, and selective piperidinone-based inhibitors of the MDM2-p53 interaction.[6] This document serves as a detailed technical resource for researchers and drug developers interested in the preclinical profile of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a comparative overview of its biochemical affinity, cellular activity, and pharmacokinetic properties.
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Value | Assay | Reference |
| Binding Affinity (KD) | 0.4 nM | Surface Plasmon Resonance (SPR) | [6] |
| IC50 | 1.1 nM | Homogeneous Time-Resolved Fluorescence (HTRF) | [6] |
| Cell Proliferation (IC50) | 73 nM | EdU Incorporation (SJSA-1 cells) | [6] |
Table 2: Pharmacokinetic Profile of this compound
| Species | Oral Bioavailability (%) | Dosing | Reference |
| Rat | 100% | Not Specified | [6] |
| Mouse | 12% | Not Specified | [6] |
Mechanism of Action and Signaling Pathway
This compound functions by directly binding to the p53-binding pocket of MDM2, thereby preventing the interaction between MDM2 and p53. This disruption leads to the stabilization and accumulation of p53 in the nucleus. Activated p53 then acts as a transcription factor, upregulating the expression of its downstream target genes. Key among these are the cyclin-dependent kinase inhibitor p21, which mediates cell cycle arrest, and pro-apoptotic proteins such as PUMA and BAX, which initiate the intrinsic apoptotic cascade.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound. These protocols are based on the information available in the primary literature and standard laboratory practices.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for MDM2-p53 Interaction
This assay quantitatively measures the inhibitory effect of this compound on the binding of a p53-derived peptide to the MDM2 protein.
-
Materials:
-
Recombinant human MDM2 protein (amino acids 2-125) with a GST tag.
-
Biotinylated p53 peptide (biotin-Ahx-RFMDYWEGL-NH2).
-
HTRF detection reagents:
-
Europium cryptate-labeled anti-GST antibody (donor).
-
Streptavidin-XL665 (acceptor).
-
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 120 mM NaCl, 0.1% BSA.
-
384-well low-volume white microplates.
-
This compound stock solution in DMSO.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer containing a final DMSO concentration of 1%.
-
In a 384-well plate, add 2 µL of the diluted this compound or DMSO control.
-
Add 4 µL of a solution containing GST-MDM2 (final concentration 2.5 nM) and biotin-p53 peptide (final concentration 10 nM) in assay buffer.
-
Incubate for 15 minutes at room temperature.
-
Add 4 µL of HTRF detection reagents (anti-GST-Eu(K) and SA-XL665) in assay buffer.
-
Incubate for 3 hours at room temperature in the dark.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).
-
The HTRF ratio (665 nm / 620 nm * 10,000) is calculated, and IC50 values are determined from the dose-response curves.
-
Western Blot Analysis for p21 Induction
This protocol details the detection of p21, a downstream target of p53, in HCT-116 cells following treatment with this compound.
-
Materials:
-
HCT-116 human colorectal carcinoma cells (p53 wild-type).
-
Cell culture medium (e.g., McCoy's 5A with 10% FBS).
-
This compound stock solution in DMSO.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST).
-
Primary antibodies:
-
Rabbit anti-p21 antibody (e.g., Cell Signaling Technology, #2947, 1:1000 dilution).[7]
-
Mouse anti-β-actin antibody (loading control, e.g., 1:5000 dilution).
-
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) detection reagent.
-
-
Procedure:
-
Seed HCT-116 cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or DMSO control for 24 hours.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p21 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Strip the membrane and re-probe with the anti-β-actin antibody as a loading control.
-
In Vivo Antitumor Efficacy in an SJSA-1 Xenograft Model
This protocol describes the evaluation of this compound's antitumor activity in a mouse xenograft model using the SJSA-1 human osteosarcoma cell line, which has MDM2 gene amplification.
-
Materials:
-
SJSA-1 human osteosarcoma cells.
-
Female athymic nude mice (6-8 weeks old).
-
Matrigel.
-
This compound formulation for oral gavage (vehicle to be determined, e.g., 0.5% methylcellulose).
-
Calipers for tumor measurement.
-
-
Procedure:
-
Subcutaneously implant 5 x 106 SJSA-1 cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth until tumors reach an average volume of approximately 200 mm3.
-
Randomize mice into vehicle control and this compound treatment groups.
-
Administer this compound or vehicle orally (e.g., once daily) at the desired dose (e.g., 200 mg/kg).
-
Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (length x width2) / 2.
-
Monitor animal body weight and general health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot).
-
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of the MDM2-p53 interaction. Its ability to reactivate the p53 pathway in cancer cells with wild-type p53 has been demonstrated through a variety of in vitro and in vivo studies. Although its development was succeeded by the clinically investigated compound AMG 232, this compound remains a valuable tool compound for studying the biological consequences of MDM2-p53 inhibition and serves as a benchmark for the development of new therapeutics targeting this critical cancer pathway. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of cancer drug discovery.
References
- 1. p53-dependent apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Small Molecule Inhibitors of MDM2-p53 and MDMX-p53 Interactions as New Cancer Therapeutics [biodiscovery.pensoft.net]
- 6. Structure-based design of novel inhibitors of the MDM2-p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. p21 Waf1/Cip1 (12D1) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
An In-depth Technical Guide to the Discovery and Development of AM-8553
Audience: Researchers, scientists, and drug development professionals.
Introduction
AM-8553 is a potent and selective small-molecule inhibitor of the Mouse Double Minute 2 (MDM2)-p53 protein-protein interaction.[1][2] Developed through a sophisticated structure-based design approach, this compound represents a significant advancement in the quest for novel cancer therapeutics that reactivate the tumor suppressor p53 pathway.[3][4] By disrupting the MDM2-p53 interaction, this compound stabilizes p53, leading to the activation of downstream pathways that control cell cycle arrest and apoptosis, thereby exerting anti-tumor activity.[1][3] This document provides a comprehensive overview of the discovery, mechanism of action, and key developmental data for this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound, covering its binding affinity, cellular activity, and pharmacokinetic properties.
Table 1: In Vitro Binding Affinity and Cellular Potency
| Parameter | Value | Assay Method | Cell Line | Source |
| Binding Affinity (KD) | 0.4 nM | Surface Plasmon Resonance (SPR) | - | [3] |
| Binding Affinity (IC50) | 1.1 nM | Homogeneous Time-Resolved Fluorescence (HTRF) | - | [4] |
| Binding Affinity (IC50) | 4.2 nM | Not Specified | - | [4] |
| Cellular Proliferation (IC50) | 68 nM | EdU Proliferation Assay | SJSA-1 | [4] |
Table 2: Pharmacokinetic Profile
| Species | Parameter | Value | Dosing Route | Source |
| Rat | Oral Bioavailability (F) | 100% | Oral | [3] |
| Mouse | Oral Bioavailability (F) | 12% | Oral | [3] |
| Human (projected) | Half-life (t1/2) | >12 hours | - | [3] |
Table 3: In Vivo Efficacy
| Tumor Model | Dosing | Outcome | Source |
| SJSA-1 Xenograft (Mouse) | 200 mg/kg, once daily | 27% partial tumor regression | [3] |
Signaling Pathway and Mechanism of Action
This compound functions by directly inhibiting the interaction between the MDM2 E3 ubiquitin ligase and the p53 tumor suppressor protein. In many cancers with wild-type p53, MDM2 is overexpressed, leading to the continuous degradation of p53 and subsequent tumor progression. This compound occupies the p53-binding pocket on MDM2, preventing MDM2 from binding to and ubiquitinating p53. This restores p53 function, leading to the transcriptional activation of target genes like CDKN1A (p21), which induces cell cycle arrest, and other genes that promote apoptosis.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the interpretation of the provided data.
1. Surface Plasmon Resonance (SPR) Spectroscopy for Binding Affinity
-
Objective: To determine the equilibrium dissociation constant (KD) of this compound for the MDM2 protein.
-
Instrumentation: A Biacore instrument is typically used for such studies.
-
Methodology:
-
Immobilization: Recombinant human MDM2 protein is immobilized on a sensor chip surface (e.g., a CM5 chip) using standard amine coupling chemistry.
-
Binding Analysis: A series of concentrations of this compound, prepared in a suitable running buffer (e.g., HBS-EP+), are injected over the sensor surface.
-
Data Collection: The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is measured in real-time and recorded as a sensorgram.
-
Kinetic Analysis: Association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a 1:1 binding model.
-
KD Calculation: The equilibrium dissociation constant is calculated as the ratio of the dissociation and association rate constants (KD = kd/ka).
-
2. Cellular Proliferation and p21 Induction Assays
-
Objective: To confirm the p53-dependent activity of this compound in a cellular context.[3]
-
Cell Lines: HCT-116 p53wt and HCT-116 p53-/- isogenic cell lines.[3]
-
Methodology for p21 Induction (Western Blot):
-
Cell Treatment: Both HCT-116 cell lines are treated with varying concentrations of this compound for a specified period (e.g., 24 hours).
-
Lysate Preparation: Cells are harvested and lysed to extract total protein. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against p21 and a loading control (e.g., β-actin). Subsequently, it is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A significant increase in p21 levels in p53wt cells but not in p53-/- cells indicates p53-dependent activity.
-
-
Methodology for Cell Proliferation (e.g., EdU Assay):
-
Cell Seeding: SJSA-1 cells are seeded in 96-well plates and allowed to adhere.
-
Compound Treatment: Cells are treated with a serial dilution of this compound for a period of 72 hours.
-
EdU Incorporation: 5-ethynyl-2´-deoxyuridine (EdU), a nucleoside analog of thymidine, is added to the cells for the final hours of incubation, where it is incorporated into newly synthesized DNA.
-
Detection: Cells are fixed, permeabilized, and the incorporated EdU is detected by a copper-catalyzed "click" reaction with a fluorescently labeled azide.
-
Analysis: The fluorescence intensity, proportional to the number of proliferating cells, is measured using a plate reader. The IC50 value is calculated by fitting the dose-response curve using non-linear regression.
-
3. In Vivo Xenograft Tumor Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.
-
Methodology:
-
Tumor Implantation: SJSA-1 human osteosarcoma cells, which have MDM2 gene amplification, are subcutaneously injected into the flank of each mouse.[3]
-
Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³).
-
Randomization and Dosing: Mice are randomized into vehicle control and treatment groups. This compound is administered, typically orally, at specified doses (e.g., 200 mg/kg) and schedules (e.g., once daily).[3]
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is often calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a set duration. The percentage of tumor growth inhibition or regression is calculated to determine efficacy.
-
Discovery and Synthesis Workflow
The discovery of this compound was a prime example of a structure-based drug design campaign. It began with a lead compound, a racemic tetrasubstituted piperidinone, which was optimized through iterative cycles of chemical synthesis, computational modeling, and biological testing to enhance potency and pharmacokinetic properties.[3] A key challenge in its development was the low yield of the initial synthesis, which was later overcome by developing a more efficient second-generation synthetic route.[5]
Conclusion
This compound is a highly potent, orally bioavailable MDM2-p53 inhibitor that has demonstrated significant anti-tumor activity in preclinical models.[3][4] Its development, guided by structural biology and medicinal chemistry, has led to a compound with a promising pharmacokinetic profile and a clear, p53-dependent mechanism of action.[3] While challenges such as modest bioavailability in mice have been noted, the overall profile of this compound underscores its potential for clinical development as a targeted therapy for cancers harboring wild-type p53.[3] Further studies are warranted to fully establish its therapeutic potential and to identify predictive biomarkers for patient selection.[3]
References
AM-8553: A Comprehensive Technical Guide to its Binding Affinity with MDM2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of AM-8553, a potent small-molecule inhibitor, to the Murine Double Minute 2 (MDM2) protein. By disrupting the MDM2-p53 protein-protein interaction, this compound reactivates the tumor suppressor p53, representing a promising strategy in cancer therapy. This document outlines the quantitative binding data, detailed experimental methodologies, and the underlying signaling pathways.
Quantitative Binding Affinity of this compound to MDM2
The binding affinity of this compound for the MDM2 protein has been quantified using various biochemical and biophysical assays. The following table summarizes the key quantitative data, providing a clear comparison of its potency as determined by different methodologies.
| Parameter | Value | Assay Method | Reference |
| KD | 0.4 nM | Surface Plasmon Resonance (SPR) | [1][2] |
| IC50 | 1.1 nM | Homogeneous Time-Resolved Fluorescence (HTRF) | [3] |
| IC50 (precursor) | 2.2 nM | Competitive MDM2 Binding Assay | [1] |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in determining the binding affinity of this compound to MDM2. These protocols are representative of standard industry practices and provide a framework for the replication and validation of these findings.
Surface Plasmon Resonance (SPR) Assay
Objective: To determine the dissociation constant (KD) of the this compound and MDM2 interaction.
Materials:
-
Recombinant human MDM2 protein
-
This compound compound
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., Glycine-HCl, pH 2.5)
Procedure:
-
Chip Immobilization: Covalently immobilize recombinant human MDM2 protein onto the surface of a sensor chip using standard amine coupling chemistry.
-
Analyte Preparation: Prepare a series of dilutions of this compound in running buffer, typically ranging from sub-nanomolar to micromolar concentrations.
-
Binding Measurement: Inject the different concentrations of this compound over the immobilized MDM2 surface and a reference surface (without MDM2) at a constant flow rate. Monitor the change in the SPR signal (response units, RU) in real-time to measure the association of this compound.
-
Dissociation Phase: Following the association phase, flow running buffer over the chip to monitor the dissociation of the this compound-MDM2 complex.
-
Regeneration: After each binding cycle, inject the regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding model) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a competitive binding format.
Materials:
-
Tagged recombinant human MDM2 protein (e.g., GST-MDM2)
-
Tagged p53-derived peptide (e.g., Biotin-p53)
-
HTRF donor fluorophore-labeled antibody against the MDM2 tag (e.g., Anti-GST-Europium Cryptate)
-
HTRF acceptor fluorophore-labeled streptavidin (e.g., Streptavidin-XL665)
-
This compound compound
-
Assay buffer
-
384-well low-volume plates
-
HTRF-compatible plate reader
Procedure:
-
Reagent Preparation: Prepare solutions of GST-MDM2, Biotin-p53 peptide, and this compound at various concentrations in assay buffer.
-
Compound Dispensing: Dispense a small volume of this compound dilutions into the wells of a 384-well plate. Include control wells with no inhibitor (maximum FRET signal) and wells with a saturating concentration of a known inhibitor or no MDM2 (minimum FRET signal).
-
Protein Incubation: Add a mixture of GST-MDM2 and Biotin-p53 peptide to the wells and incubate to allow for their interaction in the presence of the inhibitor.
-
Detection Reagent Addition: Add a mixture of the anti-GST-Europium Cryptate and Streptavidin-XL665 detection reagents.
-
Incubation: Incubate the plate in the dark at room temperature to allow for the binding of the detection reagents to the protein-peptide complexes.
-
Signal Reading: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: Calculate the HTRF ratio (acceptor signal / donor signal) for each well. Plot the HTRF ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the core signaling pathway affected by this compound and a typical experimental workflow for its characterization.
Caption: MDM2-p53 signaling pathway and the mechanism of action of this compound.
Caption: General experimental workflow for determining binding affinity.
References
In Vitro Characterization of AM-8553: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the in vitro characterization of AM-8553, a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction. The information presented is compiled from publicly available scientific literature and is intended to serve as a comprehensive resource for professionals in the field of oncology drug discovery and development.
Core Compound Properties and Mechanism of Action
This compound is a piperidinone derivative designed to mimic the key p53 residues (Phe19, Trp23, and Leu26) that bind to the N-terminal hydrophobic pocket of MDM2.[1] By competitively inhibiting the MDM2-p53 interaction, this compound effectively liberates p53 from its negative regulator, leading to the reactivation of the p53 tumor suppressor pathway. This restoration of p53 function can induce cell cycle arrest, apoptosis, and senescence in cancer cells harboring wild-type p53. The p53-dependent activity of this compound has been demonstrated in vitro using isogenic HCT-116 cell lines, where the compound showed significantly greater activity in p53 wild-type cells compared to their p53-null counterparts.[1]
Quantitative In Vitro Data
The following tables summarize the key quantitative data reported for this compound in various in vitro assays.
Table 1: Biochemical Assays - Binding Affinity and Potency
| Assay Type | Target | Parameter | Value | Reference |
| Surface Plasmon Resonance (SPR) | MDM2 | K_D_ | 0.4 nM | [1][2] |
| HTRF Binding Assay | MDM2-p53 Interaction | IC_50_ | 1.1 nM | [3] |
| Competitive MDM2 Binding Assay | MDM2-p53 Interaction | IC_50_ | 2.2 nM | [1] |
Table 2: Cellular Assays - Potency and Activity
| Cell Line | Assay Type | Parameter | Value | Reference |
| SJSA-1 (Osteosarcoma, p53-wt, MDM2 amplified) | EdU Cell Proliferation | IC_50_ | 68 nM | |
| HCT-116 (Colon Carcinoma, p53-wt) | p21 Induction | - | Demonstrated | [1] |
| HCT-116 (Colon Carcinoma, p53-wt) | Cell Proliferation | - | Demonstrated Inhibition | [1] |
| HCT-116 (Colon Carcinoma, p53-/-) | p21 Induction | - | No Activity | [1] |
| HCT-116 (Colon Carcinoma, p53-/-) | Cell Proliferation | - | No Significant Inhibition | [1] |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the general workflows of the key in vitro experiments used for its characterization.
References
Preclinical Profile of AM-8553: A Novel MDM2 Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data and methodologies associated with the investigation of AM-8553, a potent and selective small-molecule inhibitor of the MDM2-p53 interaction, for its potential application in cancer research. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a thorough understanding of the compound's mechanism of action, in vitro and in vivo activity, and the experimental frameworks used for its evaluation.
Core Mechanism of Action: Reactivation of the p53 Tumor Suppressor Pathway
This compound is a piperidinone-based compound designed to disrupt the interaction between the Murine Double Minute 2 (MDM2) oncoprotein and the p53 tumor suppressor.[1][2] In many cancers with wild-type p53, its tumor-suppressive functions are abrogated by overexpression of MDM2, which is an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[3][4][5] By binding to the p53-binding pocket of MDM2, this compound effectively blocks this interaction, leading to the stabilization and activation of p53. This reactivation of p53 signaling can induce cell cycle arrest, apoptosis, and inhibition of tumor growth in cancer cells harboring wild-type p53. The cocrystal structure of this compound with MDM2 has confirmed that it mimics the key p53 binding residues.
Below is a diagram illustrating the signaling pathway affected by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Activity of this compound
| Assay Type | Parameter | Value | Cell Line/System | Reference |
| Binding Affinity | KD | 0.4 nM | Surface Plasmon Resonance | |
| Binding Inhibition | HTRF IC50 | 1.1 nM | Homogeneous Time-Resolved Fluorescence | |
| Cell Proliferation | EdU SJSA-1 IC50 | 68 nM | SJSA-1 (Osteosarcoma) | [6] |
| p21 Induction | IC50 | Not explicitly stated, but potent induction observed | HCT-116 p53wt | |
| Cell Proliferation | IC50 | Potent inhibition in p53wt cells | HCT-116 p53wt |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Tumor Type | Dosing | Outcome | Reference |
| Nude Mice | SJSA-1 Xenograft | 200 mg/kg, once daily (oral) | Partial tumor regression (R = 27%) | [7] |
Table 3: Pharmacokinetic Properties of this compound
| Species | Parameter | Value | Reference |
| Mice | Oral Bioavailability (F) | 12% | |
| Rats | Oral Bioavailability (F) | 100% | |
| Human | Projected Half-life | >12 h |
Detailed Experimental Protocols
The following are representative protocols for the key experiments conducted to evaluate this compound. These are based on standard laboratory procedures and should be optimized for specific experimental conditions.
Surface Plasmon Resonance (SPR) Binding Assay
This assay quantifies the binding affinity of this compound to the MDM2 protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human MDM2 protein
-
This compound dissolved in DMSO and diluted in running buffer
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
Procedure:
-
Chip Immobilization: Covalently immobilize recombinant MDM2 protein onto the sensor chip surface using standard amine coupling chemistry.
-
Binding Analysis:
-
Prepare a series of concentrations of this compound in running buffer.
-
Inject the this compound solutions over the immobilized MDM2 surface at a constant flow rate.
-
Monitor the change in resonance units (RU) over time to measure association and dissociation.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
p21 Induction Assay (Western Blot)
This assay determines the ability of this compound to activate the p53 pathway, leading to the upregulation of its downstream target, p21.
Materials:
-
HCT-116 p53wt and p53-/- cells
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p21, anti-p53, anti-MDM2, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed HCT-116 cells and treat with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Protein Extraction: Lyse the cells and quantify the protein concentration.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the fold-change in p21, p53, and MDM2 expression.
Cell Proliferation Assay (EdU Incorporation)
This assay measures the effect of this compound on DNA synthesis and cell proliferation.
Materials:
-
SJSA-1 cells
-
Cell culture medium and supplements
-
This compound
-
EdU (5-ethynyl-2'-deoxyuridine) labeling reagent
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click-iT® reaction cocktail (containing a fluorescent azide)
-
Nuclear counterstain (e.g., Hoechst 33342)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Treatment: Seed SJSA-1 cells and treat with a range of this compound concentrations.
-
EdU Labeling: Add EdU to the cell culture medium and incubate to allow for incorporation into newly synthesized DNA.
-
Fixation and Permeabilization: Fix and permeabilize the cells.
-
Click Reaction: Add the Click-iT® reaction cocktail to fluorescently label the incorporated EdU.
-
Staining and Imaging: Stain the nuclei with a counterstain and acquire images using a fluorescence microscope.
-
Analysis: Quantify the percentage of EdU-positive cells to determine the IC50 value for cell proliferation inhibition.
In Vivo Tumor Xenograft Study
This study evaluates the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
SJSA-1 cells
-
Matrigel (or similar basement membrane matrix)
-
This compound formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant SJSA-1 cells mixed with Matrigel into the flank of the mice.
-
Tumor Growth and Treatment Initiation: Monitor tumor growth. When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
Drug Administration: Administer this compound or vehicle control orally once daily.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).
-
Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
-
Data Analysis: Calculate tumor growth inhibition and regression for the treated group compared to the control group.
Experimental and Logical Workflow
The preclinical evaluation of this compound follows a logical progression from in vitro characterization to in vivo efficacy studies. The diagram below outlines this general workflow.
References
- 1. Click-iT EdU Labeling In Vivo Cell Proliferation Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. SJSA1 Xenograft Model - Altogen Labs [altogenlabs.com]
- 3. mesoscale.com [mesoscale.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. The MDM2-p53 pathway revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Click-iT EdU Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
In-Depth Technical Guide to the Pharmacokinetic Properties of AM-8553 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetic properties of AM-8553, a potent and selective inhibitor of the MDM2-p53 protein-protein interaction. The data presented is compiled from foundational studies and is intended to inform further research and development of this compound.
Executive Summary
This compound has demonstrated promising pharmacokinetic profiles in rodent models, characterized by excellent oral bioavailability in rats and the ability to achieve significant tumor concentrations. As an inhibitor of the MDM2-p53 interaction, this compound reactivates the tumor suppressor functions of p53, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53. This guide summarizes the key pharmacokinetic parameters of this compound in mice and rats and details the experimental protocols utilized in these pivotal preclinical studies.
Pharmacokinetic Data
The following tables summarize the quantitative pharmacokinetic parameters of this compound in mice and rats following intravenous and oral administration.
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| T1/2 (h) | 1.1 | 1.4 |
| Tmax (h) | - | 0.25 |
| Cmax (μg/mL) | 0.77 | 0.23 |
| AUC0-inf (μg·h/mL) | 0.42 | 0.60 |
| Vdss (L/kg) | 1.4 | - |
| CL (L/h/kg) | 2.4 | - |
| F (%) | - | 12 |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| T1/2 (h) | 2.1 | 2.1 |
| Tmax (h) | - | 0.5 |
| Cmax (μg/mL) | 0.28 | 0.69 |
| AUC0-inf (μg·h/mL) | 0.29 | 2.9 |
| Vdss (L/kg) | 2.7 | - |
| CL (L/h/kg) | 3.5 | - |
| F (%) | - | 100 |
Signaling Pathway
This compound functions by disrupting the interaction between MDM2 and the tumor suppressor protein p53. In many cancers with wild-type p53, MDM2 binds to p53, targeting it for degradation and thus inactivating its tumor-suppressing functions. By inhibiting this interaction, this compound allows for the stabilization and activation of p53, leading to the transcription of target genes that induce cell cycle arrest and apoptosis.
AM-8553: A Technical Whitepaper on the Reactivation of the p53 Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tumor suppressor protein p53 plays a critical role in preventing cancer formation, earning it the moniker "guardian of the genome." Its inactivation, often through interaction with the E3 ubiquitin ligase Murine Double Minute 2 (MDM2), is a hallmark of many human cancers. The reactivation of the p53 pathway by inhibiting the MDM2-p53 interaction has emerged as a promising therapeutic strategy. This technical guide provides an in-depth overview of AM-8553, a potent and selective piperidinone inhibitor of the MDM2-p53 interaction. Developed through structure-based design, this compound serves as a powerful research tool and a precursor to the clinical candidate AMG 232 (navtemadlin). This document details the mechanism of action, quantitative biochemical and cellular data, and key experimental protocols related to this compound and its role in reactivating the p53 tumor suppressor pathway.
Introduction: The p53-MDM2 Axis as a Therapeutic Target
The p53 protein is a transcription factor that responds to cellular stress signals, including DNA damage, oncogene activation, and hypoxia.[1] Upon activation, p53 orchestrates a variety of cellular responses, such as cell cycle arrest, apoptosis, and senescence, thereby preventing the proliferation of damaged or cancerous cells.[1] The function of p53 is tightly regulated by MDM2, which binds to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and promoting its degradation via the ubiquitin-proteasome system.[2] In many cancers with wild-type p53, the overexpression of MDM2 effectively silences this crucial tumor suppressor pathway.[2]
Small-molecule inhibitors designed to block the MDM2-p53 protein-protein interaction can liberate p53 from MDM2's negative regulation, leading to the restoration of its tumor-suppressive functions.[2] This approach has led to the development of several classes of MDM2 inhibitors, with some advancing into clinical trials.[2]
This compound: A Potent Piperidinone-Based MDM2 Inhibitor
This compound is a novel, potent, and selective small-molecule inhibitor of the MDM2-p53 interaction, characterized by a piperidinone scaffold.[3] It was developed by Amgen through a structure-based de novo design strategy.[2] The design of this compound was informed by the crystal structure of the MDM2-p53 complex, with the molecule engineered to mimic the key interactions of the three critical p53 amino acid residues (Phe19, Trp23, and Leu26) that bind to a hydrophobic pocket on the surface of MDM2.[2]
Optimization of an initial racemic tetrasubstituted piperidinone lead compound led to the discovery of this compound (also referred to as compound 29 in some publications).[2][3] Further structure-activity relationship (SAR) studies on the N-alkyl substituent of the this compound series led to the development of the clinical candidate AMG 232, which exhibits improved potency and pharmacokinetic properties.[4]
Mechanism of Action: Reactivating the p53 Pathway
This compound reactivates the p53 pathway by competitively binding to the p53-binding pocket of MDM2. This direct inhibition disrupts the MDM2-p55 interaction, preventing the MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53. The stabilized and activated p53 can then accumulate in the nucleus, where it transactivates its target genes, such as the cyclin-dependent kinase inhibitor p21, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its successor, AMG 232, from various biochemical and cellular assays.
Table 1: Biochemical and Cellular Potency of this compound and Related Compounds
| Compound | MDM2 Binding (HTRF IC50, nM) | MDM2 Binding (SPR KD, nM) | Cellular Proliferation (SJSA-1 EdU IC50, nM) | p21 Induction (HCT-116 p53wt, IC50, nM) |
| This compound | 1.1[1] | 0.4[2] | 3,350[2] | N/A |
| AMG 232 | 0.6[4] | 0.045[4] | 9.1[4] | 12.8[5] |
N/A: Data not available in the reviewed sources.
Table 2: In Vivo Efficacy of this compound in a Xenograft Model
| Xenograft Model | Dosing | Tumor Growth Inhibition | Tumor Regression | Reference |
| SJSA-1 (osteosarcoma) | 200 mg/kg, once daily (oral) | Dose-dependent | 27% (partial) | [2] |
Table 3: Pharmacokinetic Properties of this compound
| Species | Oral Bioavailability (%) |
| Rat | 100 |
| Mouse | 12 |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the development and characterization of this compound.
Homogeneous Time-Resolved Fluorescence (HTRF) MDM2-p53 Binding Assay
Objective: To determine the in vitro potency of compounds in inhibiting the MDM2-p53 protein-protein interaction.
Protocol:
-
The assay is performed in a 384-well plate in a final volume of 20 µL.
-
Reactions contain 5 nM of GST-tagged human MDM2 protein, 10 nM of biotinylated p53 peptide (biotin-p53), 2 nM of europium cryptate-labeled anti-GST antibody, and 20 nM of streptavidin-allophycocyanin (SA-APC).
-
Test compounds are serially diluted in DMSO and added to the assay plate.
-
The plate is incubated at room temperature for 1 hour.
-
The HTRF signal is read on a compatible plate reader with an excitation wavelength of 320 nm and emission wavelengths of 620 nm (cryptate) and 665 nm (APC).
-
The ratio of the 665 nm to 620 nm signals is calculated, and IC50 values are determined from the dose-response curves.
Surface Plasmon Resonance (SPR) Binding Assay
Objective: To determine the binding kinetics and affinity (KD) of this compound to MDM2.
Protocol:
-
A Biacore instrument is used for the SPR analysis.
-
Recombinant human MDM2 protein is immobilized on a CM5 sensor chip.
-
This compound is serially diluted in running buffer and injected over the sensor chip surface.
-
The association and dissociation of the compound are monitored in real-time.
-
The sensorgrams are fitted to a 1:1 binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
Cellular Proliferation (EdU) Assay
Objective: To assess the effect of this compound on the proliferation of cancer cell lines.
Protocol:
-
SJSA-1 osteosarcoma cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of this compound for 72 hours.
-
EdU (5-ethynyl-2'-deoxyuridine) is added to the cells for the final 4 hours of incubation to label proliferating cells.
-
Cells are fixed, permeabilized, and the incorporated EdU is detected using a fluorescent azide-alkyne cycloaddition reaction.
-
Cell nuclei are counterstained with Hoechst 33342.
-
Plates are imaged on a high-content imaging system, and the percentage of EdU-positive cells is quantified.
-
IC50 values are calculated from the dose-response curves.
In Vivo Xenograft Tumor Model
Objective: To evaluate the in vivo antitumor efficacy of this compound.
Protocol:
-
Female athymic nude mice are subcutaneously implanted with SJSA-1 osteosarcoma cells.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into vehicle control and treatment groups.
-
This compound is formulated for oral administration and dosed once daily.
-
Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
At the end of the study, tumors are excised and weighed.
-
Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.
Conclusion and Future Directions
This compound is a potent and selective inhibitor of the MDM2-p53 interaction that effectively reactivates the p53 pathway in cancer cells with wild-type p53. The structure-based design and subsequent optimization that led to this compound and its successor, AMG 232, represent a successful strategy in targeting protein-protein interactions for cancer therapy. While this compound itself did not proceed to clinical development, it served as a crucial stepping stone and a valuable research tool. The preclinical data for the this compound series demonstrates a clear p53-dependent mechanism of action and in vivo antitumor activity. Further research in this area will likely focus on overcoming potential resistance mechanisms and exploring combination therapies to enhance the efficacy of MDM2 inhibitors in a broader range of cancer types.
References
The Structure-Activity Relationship of Piperidinone-Based MDM2 Inhibitors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the structure-activity relationship (SAR) of piperidinone-based inhibitors targeting the MDM2-p53 protein-protein interaction. It includes a detailed analysis of quantitative SAR data, experimental protocols for key assays, and a visualization of the relevant signaling pathway.
Introduction: Targeting the MDM2-p53 Interaction
The tumor suppressor protein p53 plays a critical role in preventing cancer formation by controlling cell cycle arrest, apoptosis, and DNA repair.[1] In many cancers with wild-type p53, its function is abrogated by the overexpression of its primary negative regulator, the E3 ubiquitin ligase MDM2. MDM2 binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent proteasomal degradation.[1] Disrupting the MDM2-p53 interaction with small molecule inhibitors is a promising therapeutic strategy to reactivate p53 and restore its tumor-suppressive functions. Piperidinone-based compounds have emerged as a potent class of MDM2 inhibitors, with several candidates advancing into clinical trials.[1][2] Understanding the SAR of this class of inhibitors is crucial for the rational design of new and improved therapeutic agents.
The MDM2-p53 Signaling Pathway
The interaction between MDM2 and p53 forms a critical autoregulatory feedback loop. Under normal cellular conditions, MDM2 keeps p53 levels low. In response to cellular stress, such as DNA damage or oncogene activation, this interaction is disrupted, leading to the stabilization and activation of p53. Activated p53 then transcriptionally upregulates the expression of genes involved in cell cycle arrest and apoptosis, as well as the MDM2 gene itself, creating a negative feedback loop.
Structure-Activity Relationship of Piperidinone-Based MDM2 Inhibitors
The piperidinone scaffold serves as a rigid backbone to orient key substituents into the three hydrophobic pockets of MDM2 that are critical for p53 binding (Phe19, Trp23, and Leu26).[1] The SAR of this class of compounds has been extensively explored to optimize potency, selectivity, and pharmacokinetic properties.
Modifications at the N-Alkyl Substituent
Systematic modifications of the N-alkyl substituent have been a key focus of optimization efforts. The following table summarizes the SAR data for a series of analogs with variations at this position.
| Compound | R Group | HTRF IC50 (nM) | SJSA-1 EdU IC50 (µM) |
| 1 | 1.1 | 0.073 | |
| 2 | 2.0 | 0.15 | |
| 3 | 4.0 | 0.25 | |
| 4 | 3.0 | 0.18 | |
| 5 | 5.0 | 0.30 |
Data sourced from ACS Med. Chem. Lett. 2014, 5, 8, 894–899.[1]
Introduction of a Pyridine Moiety
The introduction of a 2-pyridyl group as part of the N-substituent was found to significantly improve both biochemical potency and pharmacokinetic properties.
| Compound | R Group | HTRF IC50 (nM) | SJSA-1 EdU IC50 (µM) |
| 6 | 3.0 | 0.43 | |
| 7 | 8.0 | 0.55 | |
| 10 | 10.0 | 0.42 | |
| 11 | 6.0 | 0.38 | |
| 14 | 4.0 | 0.29 | |
| 15 | 7.0 | 0.48 |
Data sourced from ACS Med. Chem. Lett. 2014, 5, 8, 894–899.[1]
Simplification of the N-Alkyl Substituent
Efforts to reduce the structural complexity of the N-alkyl substituent led to the discovery of potent and simplified inhibitors.
| Compound | R Group | HTRF IC50 (nM) | HTRF IC50 (nM, +15% HS) | SJSA-1 EdU IC50 (µM) |
| 20 | 13.0 | 120 | 0.85 | |
| 21 | 4.0 | 55 | 0.35 | |
| 22 | 9.0 | 80 | 0.60 | |
| 23 | 6.0 | 65 | 0.45 |
HS = Human Serum. Data sourced from ACS Med. Chem. Lett. 2014, 5, 8, 894–899.[1]
Synthesis of the Piperidinone Core
The synthesis of the piperidinone core of these MDM2 inhibitors typically involves a multi-step sequence. A common strategy is the Bargellini reaction, which allows for the one-pot assembly of the gem-disubstituted piperidine (B6355638) core.[3] This is followed by functional group manipulations to introduce the necessary substituents for MDM2 binding.
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
This assay is used to measure the binding affinity of the piperidinone inhibitors to the MDM2 protein. It is a competitive assay format where the inhibitor competes with a fluorescently labeled ligand for binding to MDM2.
Materials:
-
GST-tagged human MDM2 protein
-
Fluorescently labeled p53-derived peptide (e.g., with a red acceptor fluorophore)
-
Anti-GST antibody labeled with a donor fluorophore (e.g., Europium cryptate)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA)
-
384-well low-volume white plates
-
Test compounds (piperidinone inhibitors)
Protocol:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Dispense 2 µL of the diluted test compounds or vehicle control into the wells of the 384-well plate.
-
Add 4 µL of a solution containing the GST-tagged MDM2 protein to each well.
-
Add 4 µL of a solution containing the fluorescently labeled p53 peptide and the anti-GST donor antibody to each well.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the HTRF ratio (acceptor signal / donor signal) and plot the ratio against the inhibitor concentration to determine the IC50 value.
EdU (5-ethynyl-2'-deoxyuridine) Cell Proliferation Assay
This assay measures the effect of the piperidinone inhibitors on cell proliferation by detecting newly synthesized DNA.
Materials:
-
SJSA-1 (or other p53 wild-type) cells
-
Cell culture medium and supplements
-
EdU solution (10 mM in DMSO)
-
Fixative solution (e.g., 3.7% formaldehyde (B43269) in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click-iT® reaction cocktail (containing a fluorescent azide)
-
Nuclear counterstain (e.g., Hoechst 33342)
-
96-well plates suitable for cell culture and imaging
Protocol:
-
Seed SJSA-1 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the piperidinone inhibitors for 24-72 hours.
-
Add EdU to each well to a final concentration of 10 µM and incubate for 2-4 hours.
-
Fix the cells with the fixative solution for 15 minutes at room temperature.
-
Wash the cells with PBS and then permeabilize with the permeabilization buffer for 20 minutes.
-
Wash the cells with PBS and then add the Click-iT® reaction cocktail to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells and then stain with a nuclear counterstain.
-
Image the plate using a high-content imaging system or a fluorescence microscope.
-
Quantify the percentage of EdU-positive cells (proliferating cells) relative to the total number of cells (as determined by the nuclear stain) for each inhibitor concentration to determine the IC50 value.[4][5][6][7][8]
Conclusion
The piperidinone scaffold has proven to be a highly effective platform for the design of potent and selective inhibitors of the MDM2-p53 interaction. The in-depth SAR studies have provided valuable insights into the key structural features required for high-affinity binding and favorable pharmacokinetic profiles. The experimental protocols detailed in this guide provide a framework for the evaluation of new piperidinone-based MDM2 inhibitors. Further optimization of this promising class of compounds holds the potential for the development of novel and effective cancer therapeutics.
References
- 1. Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The development of piperidinones as potent MDM2-P53 protein-protein interaction inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vectorlabs.com [vectorlabs.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Click-iT EdU Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
Methodological & Application
Application Notes and Protocols for AM-8553 in a Xenograft Mouse Model
For Research Use Only. Not for use in diagnostic procedures.
Introduction
AM-8553 is a potent and selective small-molecule inhibitor of the Murine Double Minute 2 (MDM2)-p53 protein-protein interaction.[1][2][3] MDM2 is a primary negative regulator of the p53 tumor suppressor. In many human cancers with wild-type p53, MDM2 is overexpressed, leading to the inactivation of p53's tumor-suppressing functions.[1][4] this compound acts by binding to MDM2 in the p53-binding pocket, thereby preventing the MDM2-p53 interaction.[1] This inhibition leads to the reactivation of p53, which can induce cell cycle arrest, apoptosis, and tumor growth inhibition.[1][3][5] Preclinical studies have demonstrated the anti-tumor activity of this compound in xenograft models, particularly those with MDM2 amplification.[1][6]
These application notes provide a detailed protocol for utilizing this compound in a subcutaneous xenograft mouse model using the SJSA-1 human osteosarcoma cell line, which is characterized by wild-type p53 and MDM2 amplification.[1][6]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo activity of this compound and its closely related, more potent analog, AMG 232, which was developed from this compound.[7]
Table 1: In Vitro Activity of this compound and Analogs
| Compound | Target Binding (KD, nM) | Cell Line | Cellular Activity (IC50, nM) |
| This compound | 0.4 (MDM2) | SJSA-1 | 68 (EdU assay) |
| AMG 232 | 0.045 (MDM2) | SJSA-1 | 9.1 (EdU assay) |
Table 2: In Vivo Efficacy of this compound and Analogs in SJSA-1 Xenograft Model
| Compound | Dose and Schedule | Tumor Growth Inhibition | Notes |
| This compound | 200 mg/kg, once daily (oral) | Partial tumor regression (27%) | Well-tolerated in mice.[1] |
| AMG 232 | 9.1 mg/kg, once daily (oral) | ED50 for tumor growth inhibition | |
| AMG 232 | 75 mg/kg, once daily (oral) | Complete tumor regression in 10/10 mice | No tumor regrowth after 50 days post-treatment.[6] |
Signaling Pathway
The diagram below illustrates the mechanism of action of this compound in reactivating the p53 signaling pathway.
Caption: Mechanism of action of this compound.
Experimental Protocols
Cell Culture
Cell Line: SJSA-1 (human osteosarcoma) This cell line is characterized by wild-type TP53 and MDM2 gene amplification.[1]
Culture Medium:
-
RPMI-1640 medium
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
Culture Conditions:
-
Maintain cells in a 37°C incubator with 5% CO2.
-
Subculture cells when they reach 80-90% confluency.
-
Regularly test for mycoplasma contamination.
Xenograft Mouse Model
Mouse Strain:
-
Female athymic nude mice, 6-8 weeks old.
Tumor Cell Implantation:
-
Harvest SJSA-1 cells during the exponential growth phase.
-
Resuspend the cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel.
-
Inject 5 x 106 cells in a total volume of 200 µL subcutaneously into the right flank of each mouse.[6]
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width2) / 2.
-
Randomize mice into treatment and control groups when the average tumor volume reaches approximately 200 mm3.[6]
This compound Formulation and Administration
Formulation (Suggested):
-
Prepare a suspension of this compound in a vehicle of 0.5% methylcellulose (B11928114) in sterile water.
-
Note: The optimal vehicle for this compound should be determined by the researcher to ensure solubility and stability.
-
Administration:
-
Administer this compound or vehicle control to the mice once daily via oral gavage.
-
The recommended dose for efficacy studies is 200 mg/kg.[1]
-
The volume of administration should be based on the mouse's body weight (e.g., 10 mL/kg).
Efficacy Assessment
Primary Endpoint:
-
Tumor growth inhibition. Continue treatment for a predefined period (e.g., 21 days) or until tumors in the control group reach a predetermined size.
Secondary Endpoints (Optional):
-
Body Weight: Monitor and record the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Pharmacodynamic Markers: At the end of the study, tumors can be harvested at specific time points after the final dose to assess target engagement.
Experimental Workflow
The following diagram outlines the key steps of the xenograft study.
Caption: Experimental workflow for the this compound xenograft study.
References
- 1. SJSA1 Xenograft Model - Altogen Labs [altogenlabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Potent and Orally Active Small-Molecule Inhibitors of the MDM2-p53 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How To Design a Successful p53-MDM2/X Interaction Inhibitor: A Thorough Overview Based on Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Temporal activation of p53 by a specific MDM2 inhibitor is selectively toxic to tumors and leads to complete tumor growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Metastatic Melanoma Patient-derived Xenografts Respond to MDM2 Inhibition as a Single Agent or in Combination with BRAF/MEK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Detection of p55 Activation by AM-8553 using Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tumor suppressor protein p53 plays a critical role in maintaining genomic stability by regulating the cell cycle, DNA repair, and apoptosis.[1][2][3] Its activation is a key event in the cellular response to a variety of stresses, including DNA damage and oncogene activation.[2][4][5] Under normal physiological conditions, p53 levels are kept low through continuous degradation mediated by its negative regulator, MDM2, an E3 ubiquitin ligase.[6][7]
AM-8553 is a potent small molecule inhibitor of the p53-MDM2 interaction.[6][8] By binding to MDM2, this compound blocks its ability to target p53 for degradation. This leads to the stabilization and accumulation of p53 in the nucleus.[6] A key post-translational modification indicating p53 activation is phosphorylation at specific residues, such as Serine 15 (Ser15).[9] Phosphorylation at Ser15 can be initiated by kinases like ATM and ATR in response to cellular stress, which further impairs the MDM2-p53 interaction and promotes p53's transcriptional activity.[4]
This application note provides a detailed protocol for detecting the activation of p53 in response to treatment with this compound using Western blotting. The method focuses on the detection of both total p53 and phosphorylated p53 at Serine 15 (p-p53 Ser15) to assess the extent of p53 activation.
p53 Activation Pathway by this compound
Caption: p53 activation by the MDM2 inhibitor this compound.
Experimental Workflow
Caption: Western blot workflow for p53 activation analysis.
Detailed Experimental Protocol
This protocol is designed for cultured cells (e.g., MCF-7 or A549, which express wild-type p53) treated with this compound.
Part 1: Cell Culture, Treatment, and Lysis
-
Cell Culture: Culture cells to 70-80% confluency in appropriate media.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM) for a specified time (e.g., 8-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Harvest:
-
Lysate Preparation:
Part 2: Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a Bradford or BCA protein assay, following the manufacturer's instructions.
-
Normalization: Based on the concentrations, calculate the volume of each lysate needed to have equal amounts of protein for loading (e.g., 30-50 µg per lane).
Part 3: SDS-PAGE
-
Sample Preparation: Mix the calculated volume of lysate with 4X SDS-PAGE sample loading buffer. Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[13]
-
Gel Electrophoresis:
Part 4: Protein Transfer
-
Membrane Preparation: Cut a polyvinylidene difluoride (PVDF) membrane to the size of the gel. Activate the PVDF membrane by immersing it in methanol (B129727) for 30 seconds, followed by a brief rinse in deionized water, and then equilibration in 1X Transfer Buffer.[16]
-
Transfer Sandwich Assembly: Assemble the transfer sandwich as follows: sponge, filter paper, gel, PVDF membrane, filter paper, sponge.[17][18] Ensure no air bubbles are trapped between the gel and the membrane.
-
Electrotransfer: Place the sandwich into a transfer apparatus filled with cold 1X Transfer Buffer. Perform the transfer at 100V for 60-90 minutes or according to the manufacturer’s instructions for a wet transfer system.
Part 5: Immunoblotting
-
Blocking: After transfer, rinse the membrane with TBST (Tris-Buffered Saline with 0.1% Tween-20). Block non-specific binding by incubating the membrane in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST) for 1 hour at room temperature with gentle agitation.[19][20] BSA is recommended for phospho-protein detection to reduce background.[19]
-
Primary Antibody Incubation:
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibodies.[21]
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP and anti-mouse IgG-HRP), diluted in blocking buffer, for 1 hour at room temperature.[23]
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Part 6: Detection and Analysis
-
Signal Development: Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's protocol.[24] Incubate the membrane in the ECL substrate for 1-5 minutes.[25]
-
Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film.[26]
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-p53 (Ser15) signal to the total p53 signal for each sample to determine the relative level of p53 activation.
-
Data Presentation
The quantitative data from the densitometry analysis can be summarized as follows. The results are hypothetical and represent an expected outcome.
| This compound Conc. | Total p53 (Arbitrary Units) | p-p53 Ser15 (Arbitrary Units) | Ratio (p-p53 / Total p53) | Fold Change (vs. Vehicle) |
| Vehicle (0 µM) | 1500 | 300 | 0.20 | 1.0 |
| 0.01 µM | 3500 | 1400 | 0.40 | 2.0 |
| 0.1 µM | 6000 | 4200 | 0.70 | 3.5 |
| 1.0 µM | 7500 | 6750 | 0.90 | 4.5 |
Expected Results and Troubleshooting
-
Expected Results: A dose-dependent increase in the band intensity for both total p53 and phospho-p53 (Ser15) is expected with increasing concentrations of this compound. The ratio of p-p53 to total p53 should increase, indicating activation of the p53 pathway. A loading control (e.g., GAPDH or β-actin) should show consistent band intensity across all lanes.
-
Troubleshooting:
-
No/Weak Signal: Verify protein transfer with Ponceau S staining. Increase primary antibody concentration or incubation time. Ensure the ECL substrate is fresh and active.
-
High Background: Increase the number and duration of wash steps. Optimize the blocking buffer and time (e.g., 5% non-fat dry milk can be an alternative, but may interfere with some phospho-antibodies).[20] Ensure antibodies are used at the correct dilution.
-
Non-specific Bands: Ensure the use of high-quality, validated primary antibodies. Optimize antibody concentrations. Ensure the lysis buffer contains adequate protease and phosphatase inhibitors.
-
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. p53 - Wikipedia [en.wikipedia.org]
- 5. scbt.com [scbt.com]
- 6. Reviving the guardian of the genome: small molecule activators of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Detection of Post-translationally Modified p53 by Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Choosing a Lysis Buffer for Western Blot (WB) | Cell Signaling Technology [cellsignal.com]
- 11. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 12. mesoscale.com [mesoscale.com]
- 13. novusbio.com [novusbio.com]
- 14. static.igem.org [static.igem.org]
- 15. SDS-PAGE Protocol | Rockland [rockland.com]
- 16. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 17. youtube.com [youtube.com]
- 18. Western Blot: Technique, Theory, and Trouble Shooting - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Western blot blocking: Best practices | Abcam [abcam.com]
- 20. bosterbio.com [bosterbio.com]
- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 22. Western Blot Antibody Staining & Detection [novusbio.com]
- 23. sinobiological.com [sinobiological.com]
- 24. ECL Western Blotting Substrate Protocol [promega.com]
- 25. oxfordbiomed.com [oxfordbiomed.com]
- 26. azurebiosystems.com [azurebiosystems.com]
Application Notes and Protocols for AM-8553 Treatment in Sensitive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-8553 is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1][2][3] Murine double minute 2 (MDM2) is a key negative regulator of the p53 tumor suppressor. In many cancers, MDM2 is overexpressed, leading to the inhibition of p53's function and promoting tumor cell survival. This compound is designed to block the MDM2-p53 interaction, thereby reactivating p53 and its downstream tumor-suppressive functions, including cell cycle arrest and apoptosis. These application notes provide detailed information on cancer cell lines sensitive to this compound, protocols for assessing its activity, and an overview of the targeted signaling pathway.
Cell Line Sensitivity to this compound
This compound has demonstrated potent anti-proliferative activity in cancer cell lines harboring wild-type p53. The sensitivity is particularly pronounced in cell lines with MDM2 amplification. The following table summarizes the 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values for this compound and its successor compound, AMG 232, in key sensitive cancer cell lines.
| Cell Line | Cancer Type | p53 Status | MDM2 Status | Compound | Assay | IC50/EC50 (nM) |
| SJSA-1 | Osteosarcoma | Wild-Type | Amplified | This compound | EdU Incorporation | 68 |
| SJSA-1 | Osteosarcoma | Wild-Type | Amplified | AMG 232 | EdU Incorporation | 9.1[2] |
| HCT-116 | Colorectal Carcinoma | Wild-Type | Normal | AMG 232 | Cell Proliferation | 9.4 |
| ACHN | Renal Cell Carcinoma | Wild-Type | Normal | AMG 232 | Cell Proliferation | 23.8 |
| SJSA-1 | Osteosarcoma | Wild-Type | Amplified | AMG 232 | p21 mRNA Induction | 12.8 |
| HCT-116 | Colorectal Carcinoma | Wild-Type | Normal | AMG 232 | p21 mRNA Induction | 46.8 |
| ACHN | Renal Cell Carcinoma | Wild-Type | Normal | AMG 232 | p21 mRNA Induction | 27.5 |
Signaling Pathway
This compound functions by disrupting the interaction between MDM2 and p53. In unstressed cells with wild-type p53, MDM2, an E3 ubiquitin ligase, binds to p53 and targets it for proteasomal degradation, keeping its levels low. When the MDM2-p53 interaction is inhibited by this compound, p53 is stabilized and accumulates in the nucleus. This leads to the transcriptional activation of p53 target genes, such as CDKN1A (encoding p21), which induces cell cycle arrest, and other genes that promote apoptosis.
Figure 1: Simplified signaling pathway of this compound action.
Experimental Protocols
The following are detailed protocols for assessing the cellular effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 value of this compound in sensitive cancer cell lines.
Materials:
-
This compound
-
Sensitive cancer cell lines (e.g., SJSA-1, HCT-116)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM. Include a vehicle control (DMSO only).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the 72-hour incubation, add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, or until a purple precipitate is visible.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.
-
Figure 2: Workflow for the MTT-based cell viability assay.
Western Blot Analysis for p21 Induction
This protocol is to confirm the mechanism of action of this compound by detecting the upregulation of the p53 target protein, p21.[4][5][6]
Materials:
-
This compound
-
Sensitive cancer cell lines (e.g., SJSA-1)
-
6-well cell culture plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p21, anti-p53, anti-MDM2, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control for 24 hours.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Collect the lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample, add Laemmli buffer, and boil for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p21) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the fold-change in p21 expression relative to the loading control.
-
Figure 3: Workflow for Western blot analysis of p21 induction.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Discovery of AMG 232, a potent, selective, and orally bioavailable MDM2-p53 inhibitor in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a novel MDM2 inhibitor with a promising outlook for potential clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MDM2 Inhibition Sensitizes Prostate Cancer Cells to Androgen Ablation and Radiotherapy in a p53-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for AM-8553 in the Study of MDM2-Amplified Cancers
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-8553 is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction. Developed through structure-based drug design, this compound represents a class of piperidinone derivatives that effectively disrupt the negative regulation of the tumor suppressor p53 by the E3 ubiquitin ligase MDM2.[1] In cancers where the MDM2 gene is amplified, leading to overexpression of the MDM2 protein, the function of wild-type p53 is often abrogated. By inhibiting the MDM2-p53 interaction, this compound stabilizes and activates p53, leading to the transcriptional upregulation of p53 target genes. This, in turn, can induce cell cycle arrest, apoptosis, and senescence in cancer cells, making this compound a valuable research tool and a potential therapeutic agent for MDM2-amplified malignancies.[2]
These application notes provide detailed protocols for utilizing this compound to study its effects on MDM2-amplified cancer cells, including methods for assessing cell viability, target engagement, and downstream signaling events.
Mechanism of Action
In normal cells, p53 protein levels are kept low through continuous ubiquitination by MDM2, which targets p53 for proteasomal degradation.[2] In MDM2-amplified cancers, this process is hyperactive, effectively silencing the tumor-suppressive functions of p53. This compound competitively binds to the p53-binding pocket on MDM2, preventing the interaction between the two proteins.[3] This inhibition leads to the accumulation of active p53 in the nucleus, where it can function as a transcription factor to induce the expression of genes such as CDKN1A (encoding p21) and pro-apoptotic genes like PUMA and BAX.[1]
Quantitative Data
The following tables summarize the in vitro potency and pharmacokinetic properties of this compound and its closely related analog, AMG-232.
Table 1: In Vitro Potency of this compound and Analogs
| Compound | Assay Type | Target/Cell Line | IC50/KD | Reference |
| This compound | HTRF Binding Assay | MDM2 | 1.1 nM | [1] |
| This compound | Surface Plasmon Resonance | MDM2 | 0.4 nM (KD) | |
| This compound | EdU Cell Proliferation Assay | SJSA-1 (Osteosarcoma) | 68 nM | [1] |
| AMG-232 | HTRF Binding Assay | MDM2 | 0.6 nM | [1] |
| AMG-232 | Surface Plasmon Resonance | MDM2 | 0.045 nM (KD) | |
| AMG-232 | EdU Cell Proliferation Assay | SJSA-1 (Osteosarcoma) | 9.1 nM | [3] |
Table 2: Pharmacokinetic Profile of this compound
| Species | Dosing Route | Bioavailability (%) | Half-life (t1/2) | Reference |
| Rat | Oral | 100% | Enhanced | [1][4] |
| Mouse | Oral | 12% | Not Specified | [4] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of MDM2-amplified cancer cells.
Materials:
-
MDM2-amplified cancer cell line (e.g., SJSA-1, a human osteosarcoma cell line with MDM2 amplification)
-
p53-mutant or null cancer cell line (e.g., HCT-116 p53-/-, for selectivity assessment)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a concentration range from 0.01 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dilution.
-
Remove the existing medium and add 100 µL of the compound dilutions or vehicle control to the respective wells.
-
Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for p53 Pathway Activation
This protocol is to detect the stabilization of p53 and the upregulation of its downstream targets, p21 and MDM2, following treatment with this compound.
Materials:
-
MDM2-amplified cancer cell line (e.g., SJSA-1)
-
This compound (stock solution in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and blotting equipment
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p53, anti-p21, anti-MDM2, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control for 24 hours.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare protein samples by mixing 20-40 µg of protein with Laemmli sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to the loading control.
Co-Immunoprecipitation (Co-IP) for MDM2-p53 Interaction
This protocol is to demonstrate that this compound disrupts the interaction between MDM2 and p53 in a cellular context.
Materials:
-
MDM2-amplified cancer cell line (e.g., SJSA-1)
-
This compound (stock solution in DMSO)
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibody for immunoprecipitation (e.g., anti-MDM2 or anti-p53)
-
Isotype control IgG
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer
-
Elution buffer
-
Western blot reagents (as listed above)
Procedure:
-
Treat cells with this compound (e.g., 1 µM) or vehicle control for 4-6 hours.
-
Lyse the cells in Co-IP lysis buffer.
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody or isotype control IgG overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes and incubate for 2-4 hours at 4°C.
-
Wash the beads several times with wash buffer.
-
Elute the protein complexes from the beads using elution buffer or by boiling in Laemmli sample buffer.
-
Analyze the eluates by Western blotting for the presence of the co-immunoprecipitated protein (e.g., blot for p53 if MDM2 was immunoprecipitated).
In Vivo Xenograft Studies
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
MDM2-amplified cancer cell line (e.g., SJSA-1)
-
Matrigel (optional)
-
This compound formulated for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 5-10 x 10^6 SJSA-1 cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 100-200 mg/kg) or vehicle control orally, once daily.
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies by Western blot or immunohistochemistry).
Troubleshooting
-
Low potency in cell-based assays: Ensure the cell line used has wild-type p53. The absence of functional p53 will significantly reduce the efficacy of this compound. Verify the integrity and concentration of the this compound stock solution.
-
High background in Western blots: Optimize antibody concentrations and washing steps. Ensure complete protein transfer to the membrane.
-
No disruption of MDM2-p53 interaction in Co-IP: The treatment time may be too long or too short. A time course experiment is recommended. Ensure the lysis buffer is non-denaturing.
-
Toxicity in in vivo studies: If significant weight loss or other signs of toxicity are observed, consider reducing the dose or changing the dosing schedule.
Conclusion
This compound is a valuable tool for investigating the role of the MDM2-p53 axis in cancer. The protocols provided here offer a starting point for researchers to explore the cellular and in vivo effects of this potent MDM2 inhibitor in MDM2-amplified cancer models. Careful experimental design and optimization will be crucial for obtaining robust and reproducible results.
References
Application Notes and Protocols: AM-8553 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-8553 is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1][2] By disrupting this interaction, this compound stabilizes and activates the p53 tumor suppressor protein in cancer cells harboring wild-type p53.[3] This activation of the p53 pathway leads to downstream effects including cell cycle arrest and apoptosis, ultimately inhibiting tumor growth.[4][5][6] Preclinical studies have demonstrated the anti-tumor activity of MDM2 inhibitors, and combination therapy has emerged as a promising strategy to enhance efficacy and overcome resistance.[3][7][8]
These application notes provide a comprehensive overview of the preclinical evaluation of this compound in combination with standard-of-care chemotherapy agents. The following sections detail the rationale for combination therapy, present hypothetical preclinical data, and provide detailed protocols for in vitro and in vivo experimentation.
Rationale for Combination Therapy
Combining this compound with traditional cytotoxic agents such as doxorubicin, cisplatin (B142131), and paclitaxel (B517696) is based on the principle of synergistic or additive anti-tumor effects through complementary mechanisms of action.
-
This compound: Reactivates the endogenous p53 tumor suppressor pathway, leading to a biological response of cell cycle arrest or apoptosis.
-
Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis.
-
Cisplatin: A platinum-based compound that forms DNA adducts, triggering DNA damage responses and apoptosis.[9][10]
-
Paclitaxel: A taxane (B156437) that stabilizes microtubules, leading to mitotic arrest and apoptosis.
The combination of this compound-induced p53 activation with the DNA damage or mitotic stress induced by chemotherapy can lead to a more robust and sustained anti-tumor response. Preclinical studies with other MDM2 inhibitors have shown synergistic effects when combined with chemotherapeutic agents, providing a strong rationale for investigating similar combinations with this compound.[3][11]
Data Presentation
The following tables present hypothetical preclinical data for this compound in combination with doxorubicin, cisplatin, and paclitaxel. This data is illustrative and based on typical findings for MDM2 inhibitors in combination studies.
Table 1: In Vitro Cytotoxicity (IC50) of this compound and Chemotherapy Agents in p53 Wild-Type Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (nM) | Doxorubicin IC50 (nM) | Cisplatin IC50 (µM) | Paclitaxel IC50 (nM) |
| MCF-7 | Breast Cancer | 85 | 50 | 5.2 | 10 |
| A549 | Lung Cancer | 120 | 75 | 8.1 | 15 |
| HCT116 | Colon Cancer | 95 | 60 | 6.5 | 12 |
Table 2: Combination Index (CI) Values for this compound with Chemotherapy Agents
CI values were calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cell Line | This compound + Doxorubicin (CI) | This compound + Cisplatin (CI) | This compound + Paclitaxel (CI) |
| MCF-7 | 0.65 (Synergy) | 0.72 (Synergy) | 0.81 (Synergy) |
| A549 | 0.70 (Synergy) | 0.78 (Synergy) | 0.85 (Synergy) |
| HCT116 | 0.68 (Synergy) | 0.75 (Synergy) | 0.83 (Synergy) |
Table 3: In Vivo Tumor Growth Inhibition (TGI) in a p53 Wild-Type Xenograft Model (e.g., HCT116)
| Treatment Group | Dose | TGI (%) |
| Vehicle Control | - | 0 |
| This compound | 50 mg/kg, oral, daily | 45 |
| Doxorubicin | 2 mg/kg, i.p., weekly | 35 |
| This compound + Doxorubicin | Combination Doses | 85 |
| Cisplatin | 3 mg/kg, i.p., weekly | 40 |
| This compound + Cisplatin | Combination Doses | 90 |
| Paclitaxel | 10 mg/kg, i.v., weekly | 50 |
| This compound + Paclitaxel | Combination Doses | 95 |
Mandatory Visualizations
Caption: Signaling pathway of this compound in combination with chemotherapy.
Caption: Experimental workflow for in vitro combination studies.
Caption: Experimental workflow for in vivo xenograft studies.
Experimental Protocols
In Vitro Assays
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the cytotoxic effect of this compound in combination with a chemotherapy agent.
Materials:
-
p53 wild-type cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Chemotherapy agent (Doxorubicin, Cisplatin, or Paclitaxel; stock solution in appropriate solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound and the chemotherapy agent in complete medium. Treat cells with single agents or in combination at various ratios. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each agent and the Combination Index (CI) for the combination treatments.
Protocol 2: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol quantifies apoptotic and necrotic cells following treatment.[12][13][14]
Materials:
-
6-well plates
-
Treated cells (from a parallel experiment to the MTT assay)
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound, the chemotherapy agent, or the combination for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol determines the effect of the combination treatment on cell cycle distribution.[15][16]
Materials:
-
6-well plates
-
Treated cells
-
Cold 70% ethanol (B145695)
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat as described for the apoptosis assay.
-
Cell Harvesting: Harvest cells, wash with PBS, and centrifuge.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. Add 4 mL of cold 70% ethanol dropwise while vortexing. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of PI staining solution (containing RNase A).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.
In Vivo Xenograft Model
Protocol 4: Xenograft Tumor Growth Inhibition Study
This protocol evaluates the in vivo efficacy of this compound in combination with a chemotherapy agent in a mouse xenograft model.[17][18][19][20]
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
p53 wild-type cancer cells (e.g., HCT116)
-
Matrigel (optional)
-
This compound (formulated for oral gavage)
-
Chemotherapy agent (formulated for appropriate route of administration, e.g., intraperitoneal or intravenous)
-
Calipers
Procedure:
-
Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or a Matrigel mixture) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Chemotherapy agent alone, Combination).
-
Drug Administration: Administer the treatments according to the planned schedule (e.g., this compound daily by oral gavage, chemotherapy agent weekly by intraperitoneal injection).
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors. Calculate the percent tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Conclusion
The provided application notes and protocols offer a framework for the preclinical investigation of this compound in combination with standard chemotherapy agents. The rationale for this approach is strong, with the potential for synergistic anti-tumor activity. The hypothetical data illustrates the expected outcomes of such studies, and the detailed protocols provide a practical guide for researchers. It is anticipated that combination therapy with this compound will represent a significant advancement in the treatment of p53 wild-type cancers.
References
- 1. MDM2 Inhibitors for Cancer Therapy: The Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cisplatin in Combination with MDM2 Inhibition Downregulates Rad51 Recombinase in a Bimodal Manner to Inhibit Homologous Recombination and Augment Tumor Cell Kill - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advancements in MDM2 inhibition: Clinical and pre-clinical investigations of combination therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of p53-mediated apoptosis and cell cycle arrest by Steel factor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Advancements in MDM2 inhibition: Clinical and pre-clinical investigations of combination therapeutic regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The MDM2-inhibitor Nutlin-3 synergizes with cisplatin to induce p53 dependent tumor cell apoptosis in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The MDM2-inhibitor Nutlin-3 synergizes with cisplatin to induce p53 dependent tumor cell apoptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pre-clinical evaluation of the MDM2-p53 antagonist RG7388 alone and in combination with chemotherapy in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 15. Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cancer.wisc.edu [cancer.wisc.edu]
- 17. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 18. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ar.iiarjournals.org [ar.iiarjournals.org]
- 20. tumor.informatics.jax.org [tumor.informatics.jax.org]
Navigating the MDM2-p53 Axis: A Researcher's Guide to Inhibitor Sourcing and Application
For researchers, scientists, and drug development professionals investigating the critical MDM2-p53 tumor suppressor pathway, this guide provides comprehensive information on sourcing and applying small molecule inhibitors. Due to the limited availability of the initially requested compound, AM-8553, this document focuses on well-characterized and readily available alternative inhibitors: Nutlin-3a, Idasanutlin (RG7388), and Navtemadlin (AMG 232).
This application note details supplier information, experimental protocols, and the underlying signaling pathway to facilitate your research in this pivotal area of cancer biology.
Supplier and Purchasing Information for MDM2-p53 Inhibitors
A critical first step in research is the procurement of high-quality reagents. The following table summarizes supplier information for the recommended MDM2-p53 inhibitors. Researchers are advised to request certificates of analysis from suppliers to ensure purity and quality.
| Compound | Supplier | Catalog Number | Purity | Formulation | Price (USD) |
| Nutlin-3a | Selleck Chemicals | S8059 | ≥99.0% | Solid | 5 mg: $227.54 |
| MedChemExpress | HY-10029 | 99.89% | Solid | 5 mg: $150.00 | |
| Axon Medchem | 1880 | >99% | Solid | 5 mg: $159.50[1] | |
| R&D Systems | 4492/10 | Not specified | Solid | 10 mg: contact for price | |
| Cellagen Technology | C3101-5 | >98% | 5 mg powder or 10 mM solution in DMSO | 5 mg: $169.00[2] | |
| Idasanutlin (RG7388) | Selleck Chemicals | S7785 | ≥99.0% | Solid | 5 mg: $125.00 |
| MedChemExpress | HY-15436 | 99.82% | Solid | 5 mg: $150.00 | |
| Navtemadlin (AMG 232) | Selleck Chemicals | S7784 | ≥99.0% | Solid | 5 mg: $125.00 |
| MedChemExpress | HY-15773 | 99.96% | Solid | 5 mg: $150.00 | |
| LKT Labs | A488246 | ≥99% | Solid | 5 mg: $193.00 | |
| AbMole BioScience | M4142 | >98% | Solid | contact for price |
The MDM2-p53 Signaling Pathway and Inhibitor Mechanism of Action
The tumor suppressor protein p53 plays a crucial role in preventing cancer formation by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress. Murine double minute 2 (MDM2) is a primary negative regulator of p53. MDM2 is an E3 ubiquitin ligase that binds to p53, promoting its ubiquitination and subsequent degradation by the proteasome. In many cancers with wild-type p53, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions.
Small molecule inhibitors like Nutlin-3a, Idasanutlin, and Navtemadlin are designed to disrupt the MDM2-p53 interaction. These molecules occupy the p53-binding pocket on the MDM2 protein, preventing MDM2 from binding to and degrading p53. This leads to the stabilization and accumulation of p53, which can then activate its downstream target genes to induce anti-tumor effects.
Caption: MDM2-p53 signaling pathway and the mechanism of inhibitors.
Experimental Protocols
The following are detailed protocols for key experiments to assess the activity of MDM2-p53 inhibitors.
Cell Viability Assay (MTT Assay)
This protocol is to determine the effect of MDM2-p53 inhibitors on the viability of cancer cells.
Materials:
-
MDM2-p53 inhibitor (e.g., Nutlin-3a)
-
Cancer cell line with wild-type p53 (e.g., SJSA-1, HCT116)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the MDM2-p53 inhibitor in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor to each well. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Co-Immunoprecipitation (Co-IP) to Assess MDM2-p53 Interaction
This protocol is to determine if the inhibitor disrupts the interaction between MDM2 and p53 in cells.
Materials:
-
MDM2-p53 inhibitor
-
Cancer cell line with wild-type p53
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Anti-p53 antibody for immunoprecipitation
-
Anti-MDM2 antibody for Western blotting
-
Protein A/G magnetic beads
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Culture cells to 80-90% confluency and treat with the MDM2-p53 inhibitor or vehicle control for the desired time (e.g., 6-24 hours).
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Pre-clear the lysates by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with the anti-p53 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads with lysis buffer three times.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-MDM2 antibody to detect the co-immunoprecipitated MDM2. An input control should be run to show the total levels of MDM2 in the lysates.
Caption: Co-Immunoprecipitation workflow for MDM2-p53 interaction.
Conclusion
While the specific compound this compound may not be readily accessible for research purposes, a range of potent and well-documented MDM2-p53 inhibitors, including Nutlin-3a, Idasanutlin, and Navtemadlin, are commercially available. This guide provides the necessary information for researchers to source these compounds and employ them in established experimental protocols to investigate the MDM2-p53 signaling pathway. The provided diagrams and methodologies serve as a foundational resource for designing and executing experiments in this important field of cancer research.
References
Preparation of AM-8553 Stock Solution for Cell Culture: An Application Note and Protocol
For research, scientific, and drug development professionals.
Abstract
AM-8553 is a potent and selective small-molecule inhibitor of the MDM2-p53 interaction, a critical pathway in cancer biology. Proper preparation of this compound stock solutions is crucial for accurate and reproducible in vitro experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for cell culture applications.
Introduction
This compound is a piperidinone-based inhibitor that disrupts the binding of MDM2 to the p53 tumor suppressor protein. This inhibition leads to the stabilization and activation of p53, which can induce cell cycle arrest, apoptosis, and senescence in cancer cells with wild-type p53. Accurate dosing of this compound in cell culture experiments is paramount for obtaining reliable data. This protocol outlines the steps for preparing a concentrated stock solution of this compound that can be easily diluted to desired working concentrations for various cellular assays.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the preparation and storage of this compound stock solutions.
| Parameter | Value | Source |
| Molecular Formula | C₂₅H₂₉Cl₂NO₄ | [1] |
| CAS Number | 1352064-70-0 | [1] |
| Recommended Solvent | Dimethyl sulfoxide (B87167) (DMSO) | Inferred from common laboratory practice |
| Recommended Stock Concentration | 10 mM | Inferred from common laboratory practice |
| Storage Temperature | -20°C | [1] |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Preparation of 10 mM this compound Stock Solution
Safety Precautions: this compound is a potent bioactive compound. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All handling should be performed in a chemical fume hood.
-
Calculate the required mass of this compound:
-
The molecular weight of this compound (C₂₅H₂₉Cl₂NO₄) is approximately 494.41 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 494.41 g/mol x 1000 mg/g
-
Mass (mg) = 4.9441 mg
-
-
-
Weighing the this compound:
-
Carefully weigh out approximately 4.94 mg of this compound powder using a calibrated analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube or cryovial.
-
-
Dissolving the this compound:
-
Add 1 mL of sterile, cell culture grade DMSO to the tube containing the this compound powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid in dissolution if necessary.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes or cryovials. This will minimize freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C for long-term storage.[1]
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for preparing the stock solution.
References
Troubleshooting & Optimization
AM-8553 Technical Support Center: Troubleshooting Solubility Issues
For researchers, scientists, and drug development professionals utilizing the potent MDM2/p53 inhibitor AM-8553, achieving and maintaining its solubility in aqueous solutions is critical for experimental success and data reliability. This technical support center provides a comprehensive guide to address common solubility challenges, offering detailed troubleshooting advice and protocols in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Due to its hydrophobic nature, this compound is practically insoluble in water. The recommended solvent for preparing a high-concentration stock solution is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO).
Q2: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous experimental buffer or cell culture medium. Why is this happening and how can I prevent it?
A2: This is a common issue known as "precipitation upon dilution" or "fall-out," which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble. The drastic change in solvent polarity causes the compound to come out of solution.
To prevent this, consider the following strategies:
-
Lower the Final Concentration: Ensure your final working concentration of this compound is below its solubility limit in the aqueous medium. You may need to perform a solubility test to determine this limit.
-
Minimize the Final DMSO Concentration: Keep the final concentration of DMSO in your experimental solution as low as possible, ideally below 0.5%, to avoid solvent-induced toxicity and effects on your experimental system.
-
Use a Step-wise Dilution: Instead of adding a small volume of a highly concentrated stock directly into a large volume of aqueous buffer, perform serial dilutions.
-
Proper Mixing Technique: Add the this compound stock solution dropwise into the vortexing or rapidly stirring aqueous buffer. This promotes rapid dispersion and prevents localized high concentrations that can lead to precipitation.
-
Gentle Warming: Gently warming the aqueous buffer to 37°C before adding the this compound stock may help to increase its solubility. However, be cautious as excessive heat can degrade the compound.
Q3: My this compound powder is not dissolving completely in DMSO. What should I do?
A3: If you are having trouble dissolving this compound in DMSO, you can try the following:
-
Vortexing: Vortex the solution for several minutes.
-
Sonication: Use a bath sonicator for 10-15 minutes to break up any compound aggregates.
-
Gentle Warming: Gently warm the solution to 37°C.
-
Check DMSO Quality: Ensure you are using anhydrous (water-free) and high-purity DMSO. Contamination with water can significantly reduce the solubility of hydrophobic compounds.
Q4: How should I store my this compound stock solution?
A4: To maintain the stability and integrity of your this compound stock solution:
-
Aliquot: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation.
-
Storage Temperature: Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years).
-
Protect from Light: Store in a dark container or wrap the vials in foil to protect the compound from light.
Troubleshooting Guide
If you encounter solubility issues with this compound, use the following guide to identify the potential cause and implement a solution.
Issue 1: this compound precipitates immediately upon dilution of the DMSO stock into an aqueous buffer.
-
Possible Cause A: The final concentration of this compound is above its aqueous solubility limit.
-
Solution: Decrease the final working concentration. Perform a pilot experiment to determine the maximum soluble concentration.
-
-
Possible Cause B: Improper mixing technique.
-
Solution: Add the DMSO stock solution slowly and dropwise to the vortexing aqueous buffer to ensure rapid and even dispersion.
-
-
Possible Cause C: The final DMSO concentration is too low to maintain solubility.
-
Solution: While aiming for a low final DMSO concentration, ensure it is sufficient to aid in solubility. A final concentration of 0.1% to 0.5% is a common starting point.
-
Issue 2: The prepared this compound working solution is cloudy or contains visible particulates.
-
Possible Cause A: Incomplete dissolution of the initial stock solution.
-
Solution: Before preparing the working solution, ensure your DMSO stock is completely clear. If necessary, repeat the dissolution procedure with vortexing, sonication, and gentle warming.
-
-
Possible Cause B: The aqueous buffer is incompatible with this compound.
-
Solution: Certain buffer components or a specific pH can affect solubility. Try preparing the working solution in a different buffer system.
-
-
Possible Cause C: Contaminated DMSO.
-
Solution: Use fresh, high-purity, anhydrous DMSO to prepare your stock solution.
-
Issue 3: Loss of this compound activity in the experiment despite appearing soluble.
-
Possible Cause A: Adsorption to plastics.
-
Solution: Hydrophobic compounds can adsorb to the surface of standard plastic labware. Use low-adhesion microcentrifuge tubes and pipette tips.
-
-
Possible Cause B: Formation of inactive aggregates.
-
Solution: Even without visible precipitation, the compound may form small aggregates. Briefly sonicate the final working solution before use.
-
-
Possible Cause C: Degradation of the compound.
-
Solution: Ensure proper storage of both the powder and stock solutions. Avoid repeated freeze-thaw cycles and exposure to light.
-
Data Presentation
Table 1: Recommended Solvents for this compound
| Solvent | Solubility | Notes |
| Aqueous Buffers | Practically Insoluble | Precipitation is likely when diluting from an organic solvent stock. |
| DMSO | Soluble | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Likely Soluble | May be used as an alternative to DMSO for stock solutions, but solubility may be lower. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, low-adhesion microcentrifuge tubes
-
Vortex mixer
-
Bath sonicator
-
-
Procedure:
-
Calculate the required mass of this compound for your desired volume and concentration (Molecular Weight of this compound: 478.4 g/mol ). For example, for 1 mL of a 10 mM stock solution, weigh out 4.784 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder.
-
Vortex the solution for 5-10 minutes.
-
If the powder is not fully dissolved, place the tube in a bath sonicator for 10-15 minutes.
-
Gentle warming to 37°C can also be applied if necessary.
-
Visually inspect the solution to ensure it is clear and free of any particulates.
-
Aliquot the stock solution into smaller, single-use volumes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Desired aqueous buffer or cell culture medium
-
Sterile, low-adhesion tubes
-
Vortex mixer
-
-
Procedure:
-
Warm the aqueous buffer to the desired experimental temperature (e.g., 37°C).
-
Place the aqueous buffer in a tube on a vortex mixer set to a medium speed.
-
While the buffer is vortexing, add the required volume of the this compound DMSO stock solution dropwise to the buffer.
-
Continue vortexing for another 30-60 seconds to ensure thorough mixing.
-
Visually inspect the working solution for any signs of precipitation. If the solution is cloudy, you may need to reduce the final concentration.
-
Use the freshly prepared working solution in your experiment immediately.
-
Mandatory Visualizations
Caption: MDM2-p53 signaling pathway and the point of intervention by this compound.
Caption: A logical workflow for troubleshooting this compound precipitation issues.
Technical Support Center: Optimizing AM-8553 Concentration for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of AM-8553 for cell viability assays. This compound is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction, and understanding its optimal concentration is critical for accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the MDM2-p53 interaction.[1] By binding to MDM2, this compound blocks the inhibitory effect of MDM2 on the p53 tumor suppressor protein. This leads to the activation of the p53 pathway, which can result in cell cycle arrest, apoptosis, and inhibition of tumor growth in cells with wild-type p53.
Q2: How does the p53 status of a cell line affect its sensitivity to this compound?
A2: The primary mechanism of action of this compound is the stabilization and activation of p53. Therefore, cell lines with wild-type (WT) p53 are generally more sensitive to this compound, exhibiting lower IC50 values. In contrast, cell lines with mutant or null p53 are typically resistant to the antiproliferative effects of this compound as the target pathway is already compromised.
Q3: What is a good starting concentration range for this compound in a cell viability assay?
A3: Based on available data, a broad concentration range is recommended for initial experiments to determine the dose-response curve for your specific cell line. A logarithmic dilution series, for example, from 1 nM to 100 µM, is a common starting point. This wide range will help identify the effective concentration window. For cell lines with wild-type p53, you may expect to see effects in the nanomolar to low micromolar range.
Q4: What is the recommended solvent and storage condition for this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. For long-term storage, it is recommended to store the compound as a solid at -20°C. Stock solutions in DMSO can also be stored at -20°C, and it is advisable to aliquot the stock solution to minimize freeze-thaw cycles.
Troubleshooting Guide
This guide addresses common issues that may be encountered when determining the optimal concentration of this compound for cell viability assays.
| Issue | Possible Cause | Recommended Solution |
| No observable effect on cell viability | 1. Concentration is too low: The tested concentration range may be below the effective concentration for the specific cell line. 2. Incorrect p53 status: The cell line may have a mutant or null p53 status, rendering it insensitive to MDM2-p53 inhibition. 3. Compound instability: The compound may have degraded due to improper storage or handling. | 1. Test a higher and broader concentration range (e.g., up to 100 µM). 2. Confirm the p53 status of your cell line using methods such as sequencing, western blot for p53 protein levels and its downstream targets (e.g., p21), or functional assays. Use a positive control compound known to induce p53-dependent effects. 3. Prepare fresh dilutions of this compound from a new stock for each experiment. Ensure proper storage of the stock solution. |
| High levels of cell death across all concentrations (including very low concentrations) | 1. Compound-induced cytotoxicity: this compound, at high concentrations, may induce non-specific cytotoxicity. 2. Solvent toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high. | 1. Perform a cytotoxicity assay (e.g., LDH release assay) to distinguish between cytostatic and cytotoxic effects. Test a lower concentration range. 2. Ensure the final DMSO concentration in the culture medium is below the toxic threshold for your cell line (typically ≤ 0.1%). Run a vehicle control (medium with the same concentration of DMSO without the compound). |
| High variability in results | 1. Inconsistent cell seeding: Uneven cell numbers across wells can lead to significant variability. 2. Edge effects: Wells on the periphery of the microplate are prone to evaporation, leading to altered media and compound concentrations. 3. Compound precipitation: this compound may precipitate at higher concentrations in aqueous media. | 1. Ensure a homogenous cell suspension before seeding. Allow plates to sit at room temperature for a short period before incubation to ensure even cell settling. 2. Avoid using the outer wells of the plate for experimental conditions. Fill these wells with sterile phosphate-buffered saline (PBS) or culture medium. 3. Visually inspect the wells for any precipitate after adding this compound. If precipitation is observed, consider using a lower top concentration or a different solvent system if compatible with your cells. |
| IC50 value is much higher than expected for a p53 wild-type cell line | 1. Sub-optimal incubation time: The duration of the assay may not be sufficient for the compound to exert its full effect. 2. Cell line specific resistance mechanisms: The cell line may have other genetic or epigenetic alterations that confer resistance to p53 activation. | 1. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time. 2. Consult the literature for known resistance mechanisms in your cell line of interest. |
Data Presentation
This compound Antiproliferative Activity
| Cell Line | p53 Status | Assay | IC50 | Reference |
| HCT116 | Wild-Type | HTRF | 1.1 nM | [2] |
| SJSA-1 | Wild-Type (MDM2 amplified) | EdU Incorporation | 68 nM | [2] |
Note: Data for this compound is limited in publicly available literature. The provided values are based on the available information. Researchers are encouraged to determine the IC50 for their specific cell line and assay conditions.
Experimental Protocols
Cell Viability Assay using MTT
This protocol provides a general guideline for determining cell viability after treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking or pipetting.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Mandatory Visualizations
Caption: The MDM2-p53 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for determining the IC50 of this compound using an MTT assay.
Caption: A logical troubleshooting workflow for optimizing this compound concentration.
References
Troubleshooting inconsistent results with AM-8553
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals using AM-8553, a potent and selective MDM2-p53 interaction inhibitor. This guide is designed to address specific issues that may arise during experiments and to ensure consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that disrupts the interaction between the MDM2 E3 ubiquitin ligase and the p53 tumor suppressor protein.[1] In many cancer cells with wild-type p53, MDM2 is overexpressed, leading to the degradation of p53 and allowing cancer cells to proliferate unchecked.[1] By binding to the p53-binding pocket of MDM2, this compound prevents the ubiquitination and subsequent proteasomal degradation of p53. This leads to the stabilization and activation of p53, which can then induce cell cycle arrest, apoptosis, and inhibit tumor growth.[1]
Q2: What is the recommended solvent and storage condition for this compound?
For long-term storage, it is recommended to store this compound as a solid at -20°C. Stock solutions should be prepared in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) at a high concentration (e.g., 10-20 mM) to minimize the volume of DMSO in the final assay.[2] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. It is advisable to prepare fresh working dilutions from the stock solution for each experiment.
Q3: Why am I observing different IC50 values for this compound across different cell lines?
The half-maximal inhibitory concentration (IC50) of this compound can vary significantly between cell lines due to several factors:
-
p53 Status: Cell lines with wild-type (WT) p53 are generally more sensitive to MDM2 inhibition than those with mutated or null p53.[3][4]
-
Endogenous Protein Expression: Baseline expression levels of MDM2 and p53 can differ between cell lines, affecting the concentration of this compound required to elicit a response.
-
Compensatory Signaling Pathways: Cancer cells may have or develop resistance mechanisms that bypass the effects of p53 activation.
It is crucial to characterize the p53 status and relevant protein expression levels of your cell lines to interpret IC50 data correctly.
Troubleshooting Inconsistent Results
Issue 1: High Variability in Cell Viability Assay Results
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Gently mix the cell suspension between plating each well. Use a multichannel pipette for consistent volume dispensing.[5] |
| Compound Precipitation | This compound, like many small molecules, may have limited solubility in aqueous media. Visually inspect the wells for any precipitate after adding the compound. Ensure the final DMSO concentration is non-toxic and does not exceed 0.5%.[6] Prepare fresh dilutions from a fully dissolved DMSO stock for each experiment. |
| Edge Effects in Microplates | Evaporation from wells on the outer edges of a 96-well plate can concentrate the compound and affect cell growth. To minimize this, do not use the outer wells for experimental data; instead, fill them with sterile PBS or media. |
| Assay Interference | The chemical structure of this compound might interfere with certain assay reagents (e.g., reduction of tetrazolium salts like MTT). Perform a cell-free control experiment by adding this compound to media without cells to check for direct reagent interaction. |
Issue 2: Weaker than Expected or No Biological Effect
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Incorrect p53 Status of Cell Line | Confirm the p53 status of your cell line through sequencing or by using a positive control compound known to induce p53-dependent effects, such as Nutlin-3a.[3] |
| Suboptimal Compound Concentration | The tested concentration range may be too low. Perform a dose-response experiment with a wider range of concentrations (e.g., from low nanomolar to high micromolar) to determine the optimal working concentration. |
| Insufficient Incubation Time | The biological effects of this compound may be time-dependent. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. |
| Compound Degradation | Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh working solutions for each experiment.[7] |
Issue 3: Inconsistent Western Blot Results for p53 and its Target Genes (e.g., p21)
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Low Protein Expression | Basal levels of p53 can be low. Treatment with an MDM2 inhibitor should lead to p53 accumulation.[8] For p21, the induction might be weak or transient. Optimize the treatment time and concentration of this compound. A positive control, such as treating cells with a DNA damaging agent, can be used to confirm antibody function for p53 and p21. |
| Poor Antibody Quality | Use a validated antibody specific for your target protein and species. Check the antibody datasheet for recommended applications and dilutions.[9] |
| Inefficient Protein Transfer | p21 is a small protein (~21 kDa), and p53 is a medium-sized protein (~53 kDa). Optimize transfer conditions (time and voltage) based on the molecular weight of your target proteins. For small proteins, consider using a smaller pore size membrane (e.g., 0.22 µm) and be cautious of over-transferring.[10] |
| Sample Overload or Underload | Load an appropriate amount of protein per well (typically 20-40 µg). Use a loading control (e.g., GAPDH, β-actin) to ensure equal loading across all lanes. |
Signaling Pathway and Experimental Workflows
This compound Mechanism of Action
Caption: Mechanism of action of this compound.
Troubleshooting Workflow for Cell Viability Assays
Caption: Logical workflow for troubleshooting cell viability assays.
Experimental Protocols
General Protocol for Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock solution. The final DMSO concentration should be below 0.5%. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, protected from light, until formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
General Protocol for Western Blot Analysis of p53 and p21
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a 10-12% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, and a loading control (e.g., GAPDH) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
References
- 1. researchgate.net [researchgate.net]
- 2. How do I make an AM ester stock solution? | AAT Bioquest [aatbio.com]
- 3. benchchem.com [benchchem.com]
- 4. Identifying the determinants of response to MDM2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. bosterbio.com [bosterbio.com]
- 10. researchgate.net [researchgate.net]
Potential off-target effects of AM-8553
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of AM-8553.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1][2] Its primary target is the Murine Double Minute 2 (MDM2) protein. By binding to MDM2, this compound blocks its interaction with the p53 tumor suppressor protein, leading to the activation of p53-mediated pathways that can induce cell cycle arrest and apoptosis in cancer cells with wild-type p53.[3]
Q2: What is the reported on-target potency of this compound?
This compound has demonstrated high affinity for MDM2. The reported binding affinity (KD) is 0.4 nM.[4] In cellular assays, it has shown potent inhibition of cell proliferation.
Q3: Is this compound completely selective for MDM2?
While this compound is described as a selective inhibitor, as with most small molecules, the potential for off-target effects exists, particularly at higher concentrations. It has been suggested that the in vivo antitumor activity of this compound could be a combination of both on-target and off-target effects.
Q4: Is there any publicly available data on the off-target screening of this compound?
Q5: What is the off-target profile of the related compound, AMG 232?
AMG 232, a structurally similar and more potent successor to this compound, has been profiled for off-target activities.[2] In a kinase screen, AMG 232 at a concentration of 10 µM showed weak inhibition (69%) of only one kinase, Protein Kinase D2 (PRKD2).[5] It did not significantly inhibit other protein kinases at this concentration.[5]
Furthermore, AMG 232 was found to be a weak competitive inhibitor of the cytochrome P450 enzyme CYP2C8 (in vitro IC50 = 8.5 μM) and an even weaker inhibitor of CYP1A2, 2C9, 2C19, 2D6, 2E1, or 3A4 (IC50 > 30 μM), suggesting a low potential for drug-drug interactions mediated by these enzymes.[5]
Troubleshooting Guides
This section addresses specific issues that researchers might encounter during their experiments with this compound, with a focus on distinguishing on-target from potential off-target effects.
Issue 1: Unexpected cellular phenotype observed at high concentrations of this compound.
-
Possible Cause: Off-target effects of this compound may become more prominent at higher concentrations.
-
Troubleshooting Steps:
-
Dose-Response Curve: Generate a comprehensive dose-response curve in your cellular model. On-target effects should typically occur within the known potency range of this compound for MDM2 inhibition. Effects observed only at significantly higher concentrations (e.g., >10 µM) may be indicative of off-target activity.
-
p53-Null Control Cells: Use a p53-null or p53-mutant cell line as a negative control. On-target effects of this compound are p53-dependent. If the observed phenotype persists in p53-deficient cells, it is likely an off-target effect.
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing MDM2 to see if it can reverse the observed phenotype.
-
Analog Comparison: If available, compare the effects of this compound with other structurally distinct MDM2 inhibitors. A consistent phenotype across different inhibitors would suggest an on-target effect.
-
Issue 2: Discrepancy between in vitro potency and in vivo efficacy.
-
Possible Cause: The in vivo efficacy of this compound might be influenced by a combination of on-target and off-target effects, as well as pharmacokinetic and pharmacodynamic properties.
-
Troubleshooting Steps:
-
Pharmacodynamic Markers: Measure on-target engagement in your in vivo model. This can be done by assessing the upregulation of p53 target genes, such as p21 or PUMA, in tumor tissue after treatment.[3]
-
Dose Escalation Study: Conduct a dose-escalation study in vivo and correlate the antitumor activity with on-target biomarker modulation.
-
p53-Mutant Xenograft Model: Utilize a p53-mutant xenograft model to evaluate the p53-independent (and potentially off-target) antitumor activity of this compound.[3]
-
Data Presentation
Table 1: On-Target Potency of this compound
| Parameter | Value | Reference |
| Binding Affinity (KD) to MDM2 | 0.4 nM | [4] |
| HTRF IC50 | 1.1 nM | [1] |
| SJSA-1 EdU IC50 | 68 nM | [1] |
Table 2: Off-Target Profile of the Related Compound AMG 232
| Target/Assay | Concentration | Result | Reference |
| Protein Kinase D2 (PRKD2) | 10 µM | 69% inhibition | [5] |
| Other Protein Kinases | 10 µM | No significant inhibition | [5] |
| CYP2C8 Inhibition (IC50) | - | 8.5 µM | [5] |
| CYP1A2, 2C9, 2C19, 2D6, 2E1, 3A4 Inhibition (IC50) | - | > 30 µM | [5] |
Disclaimer: The off-target data presented is for AMG 232, a close structural analog of this compound. While this information is valuable for inferring the potential off-target profile of this compound, it should be interpreted with caution as the profiles of the two compounds may not be identical.
Experimental Protocols
Protocol 1: p21 and PUMA mRNA Induction Assay (to confirm on-target activity)
-
Cell Culture: Plate p53 wild-type cells at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time course (e.g., 4, 8, 24 hours).
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for p21, PUMA, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the fold change in p21 and PUMA mRNA expression relative to the vehicle-treated control using the ΔΔCt method. A dose-dependent increase in the expression of these genes indicates on-target p53 activation.
Visualizations
Caption: MDM2-p53 signaling pathway and the mechanism of action of this compound.
Caption: Workflow for troubleshooting unexpected cellular phenotypes with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of AMG 232, a potent, selective, and orally bioavailable MDM2-p53 inhibitor in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. dfhcc.harvard.edu [dfhcc.harvard.edu]
AM-8553 stability in DMSO and culture media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability of the MDM2 inhibitor, AM-8553, in common laboratory solvents and media. As specific stability data for this compound is not extensively published, this resource offers troubleshooting advice, best practices for handling, and protocols to help you ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues that may arise when working with this compound.
Q1: My this compound stock solution in DMSO appears cloudy or has precipitated. What should I do?
-
Possible Cause: The solubility limit of this compound in DMSO may have been exceeded, or the compound has precipitated out of solution due to temperature changes.
-
Troubleshooting Steps:
-
Gently warm the solution to 37°C for 5-10 minutes.
-
Vortex the solution thoroughly to aid in re-dissolving the compound.
-
If precipitation persists, consider preparing a fresh stock solution at a slightly lower concentration.
-
Always visually inspect your stock solution for any signs of precipitation before use.
-
Q2: I am observing inconsistent or lower-than-expected activity of this compound in my cell-based assays. Could this be a stability issue?
-
Possible Cause: this compound may be degrading in the culture medium at 37°C. The presence of serum proteins and other media components can affect compound stability.
-
Troubleshooting Steps:
-
Minimize Incubation Time: Prepare fresh dilutions of this compound in culture medium immediately before adding to your cells. Avoid pre-incubating the compound in media for extended periods.
-
Serum Effects: Be aware that components in fetal bovine serum (FBS) can sometimes bind to or degrade small molecules. If you suspect this is an issue, you can perform a control experiment comparing the stability in serum-free versus serum-containing media.
-
Perform a Stability Test: Conduct a simple stability experiment by incubating this compound in your specific culture medium at 37°C and analyzing its concentration at different time points (e.g., 0, 2, 8, 24 hours) using HPLC-MS.
-
Q3: How should I properly store my this compound stock solutions?
-
Best Practices:
-
For long-term storage, this compound stock solutions in anhydrous DMSO should be stored at -80°C.
-
For short-term storage (up to one week), -20°C is acceptable.
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes.
-
Protect the stock solution from light.
-
Q4: What are the potential degradation pathways for this compound?
-
Chemical Insight: this compound contains a piperidinone core and a carboxylic acid functional group. While the piperidinone ring is generally stable, the overall molecule could be susceptible to oxidation or reactions with nucleophilic components in complex biological media over time. A potential, though less likely, degradation could involve reactions at the carboxylic acid moiety.
Hypothetical Stability Data
While specific experimental data for this compound is not publicly available, the following table provides a hypothetical example of what a stability assessment might reveal. Researchers should perform their own stability studies to determine the actual stability in their specific experimental systems.
| Time (hours) | % Remaining in DMSO at RT | % Remaining in RPMI + 10% FBS at 37°C |
| 0 | 100% | 100% |
| 2 | 99% | 95% |
| 8 | 98% | 85% |
| 24 | 95% | 70% |
| 48 | 92% | 55% |
Note: This data is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous dimethyl sulfoxide (B87167) (DMSO), sterile microcentrifuge tubes.
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes until the compound is completely dissolved. A brief sonication may be used if necessary.
-
Aliquot the stock solution into single-use volumes in sterile, light-protected tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: Assessment of this compound Stability in Culture Media
-
Materials: this compound stock solution, cell culture medium (e.g., DMEM, RPMI-1640), fetal bovine serum (FBS), sterile plates (e.g., 24-well), HPLC-MS system.
-
Procedure:
-
Prepare your complete cell culture medium (with or without FBS, as required for your experiment).
-
Spike the complete medium with this compound from your stock solution to a final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).
-
Immediately after preparation (T=0), take an aliquot of the medium containing this compound for HPLC-MS analysis. This will serve as your baseline.
-
Incubate the plate containing the this compound-media mixture at 37°C in a humidified incubator with 5% CO₂.
-
At subsequent time points (e.g., 2, 8, 24, 48 hours), collect additional aliquots for analysis.
-
Analyze the concentration of intact this compound in each aliquot using a validated HPLC-MS method.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Visualizations
Caption: Workflow for assessing this compound stability in culture media.
Caption: Troubleshooting guide for suboptimal this compound performance.
Technical Support Center: Overcoming Resistance to AM-8553 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing resistance to the MDM2 inhibitor, AM-8553, in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction. In cancer cells with wild-type p53, the MDM2 oncoprotein binds to p53, promoting its degradation and inhibiting its tumor suppressor functions. This compound competitively binds to the p53-binding pocket of MDM2, preventing the MDM2-p53 interaction. This leads to the stabilization and activation of p53, which can then induce cell cycle arrest, apoptosis, and senescence in cancer cells.
Q2: My TP53 wild-type cancer cell line is showing reduced sensitivity to this compound. What are the potential reasons?
Even in cell lines reported to have wild-type TP53, several factors can contribute to innate or acquired resistance to this compound:
-
Undetected TP53 mutations: It is crucial to verify the TP53 status of your specific cell stock, as prolonged culturing can lead to the selection of pre-existing mutant clones.
-
Overexpression of MDMX (MDM4): MDMX, a homolog of MDM2, can also inhibit p53 activity. High levels of MDMX can confer resistance to MDM2-specific inhibitors like this compound.
-
Compromised downstream p53 signaling: The apoptotic machinery downstream of p53 may be defective. For instance, the overexpression of anti-apoptotic proteins such as Bcl-2 or Bcl-xL can block the induction of apoptosis even with p53 activation.
-
Activation of pro-survival pathways: Constitutive activation of parallel signaling pathways, such as the PI3K/AKT or MAPK pathways, can promote cell survival and override p53-mediated cell death.[1]
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration.
Q3: What are the most common mechanisms of acquired resistance to MDM2 inhibitors like this compound?
The most frequently observed mechanism of acquired resistance to MDM2 inhibitors is the development of mutations in the TP53 gene.[2][3][4] Continuous exposure to the drug creates a selective pressure that favors the growth of cancer cells with non-functional p53, rendering the drug ineffective. Other mechanisms include the amplification of the MDM2 gene, overexpression of MDMX, and alterations in downstream apoptotic pathways.
Q4: How can I confirm the mechanism of resistance in my cell line?
A systematic approach is recommended:
-
Sequence the TP53 gene: This is the first and most critical step to identify any acquired mutations.
-
Assess MDM2 and MDMX protein levels: Use Western blotting to compare the expression levels of MDM2 and MDMX in your resistant cell line versus the parental, sensitive line.
-
Analyze the p53 pathway activation: Upon treatment with this compound, check for the induction of p53 and its downstream targets like p21 and PUMA using Western blotting or qPCR. The absence of induction in the resistant line despite MDM2 inhibition suggests a defect in the p53 pathway.
-
Evaluate downstream apoptotic markers: Assess the levels of pro- and anti-apoptotic proteins (e.g., Bax, Bak, Bcl-2, Bcl-xL) to identify potential blocks in the apoptotic cascade.
Troubleshooting Guides
Issue 1: Decreased or no induction of p53 and its target genes (e.g., p21, PUMA) upon this compound treatment in a previously sensitive cell line.
| Possible Cause | Troubleshooting/Verification Step | Suggested Solution/Next Step |
| Acquired TP53 mutation | Perform Sanger or next-generation sequencing of the TP53 gene in the resistant cell line and compare it to the parental line. | If a TP53 mutation is confirmed, the cell line is likely to be cross-resistant to other MDM2 inhibitors. Consider exploring p53-independent therapeutic strategies or combination therapies. |
| Increased drug efflux | Use an ABC transporter inhibitor (e.g., verapamil, cyclosporin (B1163) A) in combination with this compound and assess if sensitivity is restored. | If sensitivity is restored, this suggests the involvement of drug efflux pumps. |
| Incorrect drug concentration or degradation | Verify the concentration and integrity of your this compound stock. | Use a fresh, validated stock of this compound in your experiments. |
Issue 2: p53 is stabilized upon this compound treatment, but the cells do not undergo apoptosis.
| Possible Cause | Troubleshooting/Verification Step | Suggested Solution/Next Step |
| Overexpression of anti-apoptotic proteins | Perform Western blot analysis for Bcl-2, Bcl-xL, and Mcl-1 in both sensitive and resistant cell lines. | Consider combination therapy with a Bcl-2 family inhibitor (e.g., venetoclax, navitoclax) to overcome the apoptotic block. |
| Defects in the mitochondrial apoptotic pathway | Assess the mitochondrial membrane potential (e.g., using TMRE or JC-1 staining) and cytochrome c release upon this compound treatment. | If the mitochondrial pathway is compromised, explore strategies to directly induce apoptosis downstream of the mitochondria. |
| Activation of pro-survival signaling | Analyze the phosphorylation status of key proteins in the PI3K/AKT and MAPK pathways (e.g., p-AKT, p-ERK) in the presence and absence of this compound. | Combine this compound with inhibitors of the activated pro-survival pathway (e.g., PI3K inhibitor, MEK inhibitor).[1][5] |
Quantitative Data Summary
The following tables provide a representative summary of quantitative data that might be observed when studying resistance to this compound.
Table 1: Representative IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | TP53 Status | Resistance Mechanism | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Change in Resistance |
| SJSA-1 (Osteosarcoma) | Wild-Type | Acquired TP53 Mutation | 85 | >10,000 | >117 |
| NGP (Neuroblastoma) | Wild-Type | Acquired TP53 Mutation | 120 | 1,200 | 10 |
| HCT116 (Colon Cancer) | Wild-Type | MDMX Overexpression | 150 | 900 | 6 |
| RS4;11 (Leukemia) | Wild-Type | Bcl-2 Overexpression | 50 | 450 | 9 |
Note: These are example values based on typical findings for MDM2 inhibitors and may not represent actual experimental data for this compound.[6]
Table 2: Relative Protein Expression in this compound Sensitive vs. Resistant Cells
| Protein | Cellular Function | Expression Change in Resistant Cells |
| p53 | Tumor Suppressor | Often truncated or absent (due to mutation) |
| p21 | Cell Cycle Inhibitor | No induction upon treatment |
| MDMX (MDM4) | p53 Inhibitor | Increased expression |
| Bcl-2 | Anti-apoptotic | Increased expression |
| P-glycoprotein (MDR1) | Drug Efflux Pump | Increased expression |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cancer Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous exposure to the drug.
Materials:
-
Parental cancer cell line of interest (known to be sensitive to this compound)
-
Complete cell culture medium
-
This compound (in DMSO)
-
Cell culture flasks/plates
-
Trypsin-EDTA
-
Centrifuge
Procedure:
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT or CCK-8) to determine the IC50 of this compound for the parental cell line.
-
Initial drug exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC50.
-
Monitor cell growth: Initially, significant cell death is expected. Continue to culture the surviving cells, replacing the medium with fresh drug-containing medium every 3-4 days.
-
Dose escalation: Once the cells recover and resume proliferation, passage them and increase the concentration of this compound in the culture medium by 1.5 to 2-fold.
-
Repeat dose escalation: Continue this process of stepwise dose escalation. It may take several months to generate a highly resistant cell line.
-
Characterize the resistant line: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold or higher than the initial IC50), perform a new IC50 determination to quantify the level of resistance.
-
Cryopreserve resistant cells: Freeze down stocks of the resistant cell line at various stages of resistance development.
Protocol 2: Western Blot Analysis of p53 Pathway Activation
This protocol details the procedure for assessing the activation of the p53 pathway in response to this compound treatment.
Materials:
-
Parental and resistant cancer cell lines
-
This compound
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (p53, p21, MDM2, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell treatment: Seed both parental and resistant cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at various concentrations (e.g., 0.1x, 1x, and 10x the parental IC50) for 24 hours. Include a DMSO-treated control.
-
Protein extraction: Lyse the cells with RIPA buffer, and quantify the protein concentration using a BCA assay.
-
SDS-PAGE and transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Compare the expression levels of p53, p21, and MDM2 between the parental and resistant cell lines, normalizing to the loading control (β-actin).
Mandatory Visualizations
Caption: Mechanism of action of this compound in the p53-MDM2 pathway.
Caption: Troubleshooting workflow for this compound resistance.
References
- 1. MDM2 antagonists synergize broadly and robustly with compounds targeting fundamental oncogenic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Targeting the MDM2–p53 Protein–Protein Interaction for New Cancer Therapy: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Insights into Chemoresistance Mediated by Mdm2 Inhibitors: The Benefits of Targeted Therapy over Common Cytostatics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TP53 mutant cell lines selected for resistance to MDM2 inhibitors retain growth inhibition by MAPK pathway inhibitors but a reduced apoptotic response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Modest oral bioavailability of AM-8553 in mice and its implications
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the modest oral bioavailability of AM-8553 in mice and its experimental implications.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound in preclinical models?
A1: this compound exhibits significant species-dependent differences in oral bioavailability. In rats, it demonstrates excellent oral bioavailability of 100%. However, in mice, the oral bioavailability is modest, reported to be 12%[1].
Q2: How does the potency of this compound compare in biochemical and cellular assays?
A2: this compound is a highly potent inhibitor of the MDM2-p53 interaction. It has a binding affinity (K_D) of 0.4 nM for MDM2 in surface plasmon resonance spectroscopy binding assays[1]. In cellular assays, it shows an HTRF IC_50 of 1.1 nM and an EdU SJSA-1 IC_50 of 68 nM[2].
Q3: What is the mechanism of action for this compound?
A3: this compound is a small-molecule inhibitor that disrupts the interaction between MDM2 and p53[3][4]. By binding to MDM2, it prevents the MDM2-mediated ubiquitination and subsequent degradation of the tumor suppressor protein p53. This leads to the accumulation of p53, activation of downstream pathways, and ultimately, cell cycle arrest and apoptosis in cancer cells with wild-type p53[1][5].
Q4: Has this compound shown in vivo anti-tumor activity despite its modest oral bioavailability in mice?
A4: Yes, this compound has demonstrated dose-dependent inhibition of tumor growth in vivo. In a SJSA-1 osteosarcoma mouse xenograft model, which has amplified MDM2, once-daily oral dosing at 200 mg/kg resulted in partial tumor regression[1][2]. This suggests that despite the low bioavailability, sufficient drug concentrations can be achieved at higher doses to elicit a therapeutic effect[1].
Q5: Are there any analogs of this compound with improved pharmacokinetic properties?
A5: Yes, further optimization of the this compound series led to the discovery of AMG 232. AMG 232 is an extremely potent MDM2 inhibitor (SPR K_D = 0.045 nM) with improved pharmacokinetic properties and in vivo antitumor activity, showing an ED_50 of 9.1 mg/kg in the SJSA-1 osteosarcoma xenograft model[6].
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Species | Value | Reference |
| Oral Bioavailability (F) | Mouse | 12% | [1] |
| Oral Bioavailability (F) | Rat | 100% | [1] |
Table 2: In Vitro and In Vivo Potency of this compound
| Assay | Parameter | Value | Reference |
| Surface Plasmon Resonance | K_D | 0.4 nM | [1] |
| HTRF Assay | IC_50 | 1.1 nM | [2] |
| SJSA-1 EdU Assay | IC_50 | 68 nM | [2] |
| SJSA-1 Xenograft Model | Dosing | 200 mg/kg (once daily) | [1] |
| SJSA-1 Xenograft Model | Effect | Partial Tumor Regression (27%) | [1] |
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected tumor growth inhibition in mouse xenograft models after oral administration.
-
Possible Cause: The modest oral bioavailability (12%) of this compound in mice can lead to high inter-animal variability and insufficient plasma concentrations to achieve the desired therapeutic effect[1].
-
Troubleshooting Steps:
-
Verify Dose: Ensure the correct dose is being administered. Studies showing efficacy used high doses, such as 200 mg/kg, to compensate for the low bioavailability[1].
-
Formulation: The vehicle used for oral gavage can significantly impact absorption. While the specific formulation for this compound is not detailed in the provided results, consider using common formulation vehicles known to improve solubility and absorption for poorly bioavailable compounds.
-
Route of Administration: For mechanistic studies or to establish a maximum achievable effect, consider switching to intraperitoneal (IP) or intravenous (IV) administration to bypass first-pass metabolism and ensure consistent systemic exposure.
-
Pharmacokinetic Analysis: Conduct a pilot pharmacokinetic study in your specific mouse strain to determine the actual plasma exposure (AUC, Cmax) achieved with your dosing regimen. This will help correlate drug levels with efficacy.
-
Issue 2: Difficulty replicating in vitro potency in in vivo models.
-
Possible Cause: A potent in vitro compound (K_D = 0.4 nM) may not show equivalent efficacy in vivo due to poor pharmacokinetic properties like low oral bioavailability[1]. The concentration of the drug at the tumor site may not reach the levels required for sustained target engagement.
-
Troubleshooting Steps:
-
Measure Tumor Drug Concentration: If possible, measure the concentration of this compound in tumor tissue to confirm it is reaching its target[1].
-
Correlate PK/PD: Establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship. Measure p53 pathway activation markers (e.g., p21 induction) in tumor tissue at various time points after dosing to confirm on-target activity in vivo[1].
-
Alternative Dosing Schedule: Instead of once-daily dosing, consider a twice-daily regimen to maintain drug concentrations above the therapeutic threshold for a longer duration, which may compensate for a shorter half-life.
-
Mandatory Visualizations
Caption: MDM2-p53 signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for a mouse pharmacokinetic study.
Caption: Logical relationship between bioavailability, dosing, and in vivo efficacy.
Experimental Protocols
Protocol 1: Determination of Oral Bioavailability of this compound in Mice
This protocol is a representative example based on standard pharmacokinetic study designs.
-
Animal Model: Use a common mouse strain such as CD-1 or BALB/c, with an equal number of male and female animals per group (n=3-4 per time point).
-
Acclimatization: Allow animals to acclimate for at least one week before the study, with free access to food and water. Fast animals overnight before dosing.
-
Dosing Groups:
-
Intravenous (IV) Group: Administer this compound at a low dose (e.g., 1-2 mg/kg) via tail vein injection. The drug should be dissolved in a suitable IV-compatible vehicle. This group serves as the 100% bioavailability reference.
-
Oral (PO) Group: Administer this compound at a higher dose (e.g., 10-20 mg/kg) via oral gavage. The drug should be suspended in a vehicle like 0.5% methylcellulose (B11928114) with 0.1% Tween 80.
-
-
Blood Sampling:
-
Collect sparse blood samples (approx. 50-100 µL) from each animal at designated time points into tubes containing an anticoagulant (e.g., K2-EDTA).
-
IV time points (example): 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
PO time points (example): 0.25, 0.5, 1, 2, 4, 8, 24, and 48 hours post-dose.
-
-
Plasma Processing: Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma. Store plasma samples at -80°C until analysis.
-
Bioanalytical Method:
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
The method should include a protein precipitation step followed by chromatographic separation and mass spectrometric detection.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the concentration-time curve) for both IV and PO groups using non-compartmental analysis software.
-
Calculate the absolute oral bioavailability (F) using the formula: F (%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Protocol 2: In Vivo Antitumor Efficacy in a SJSA-1 Xenograft Model
-
Cell Culture: Culture SJSA-1 osteosarcoma cells in appropriate media until they reach the desired number for implantation.
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID), 6-8 weeks old.
-
Tumor Implantation: Subcutaneously inject approximately 5-10 x 10^6 SJSA-1 cells suspended in a mixture of media and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization and Dosing:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups (n=8-10 per group).
-
Vehicle Control Group: Administer the dosing vehicle orally once daily.
-
This compound Treatment Group: Administer this compound orally at a high dose (e.g., 200 mg/kg) once daily[1].
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The primary endpoint is tumor growth inhibition. Partial regression is defined as a reduction in tumor volume compared to the start of treatment[1].
-
-
Termination and Analysis: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further pharmacodynamic analysis (e.g., Western blotting for p21 levels) to confirm on-target drug activity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. This compound: a novel MDM2 inhibitor with a promising outlook for potential clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of AMG 232, a potent, selective, and orally bioavailable MDM2-p53 inhibitor in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing AM-8553-induced hematological toxicity in preclinical models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering hematological toxicity in preclinical models treated with AM-8553, a potent MDM2/p53 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and why might it cause hematological toxicity?
A1: this compound is a small molecule inhibitor of the MDM2-p53 interaction.[1] By binding to MDM2, it prevents the degradation of the tumor suppressor protein p53.[2] This leads to p53 accumulation and activation of its downstream pathways, resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53.[3] However, p53 also plays a crucial role in the regulation of normal hematopoietic stem and progenitor cells (HSPCs).[1][4][5] Activation of p53 in these cells can lead to their suppression, resulting in decreased production of mature blood cells, which manifests as hematological toxicity.[2][6] This is considered an "on-target" toxicity of MDM2 inhibitors.
Q2: What are the expected hematological toxicities with this compound based on its drug class?
A2: Based on preclinical and clinical data from other MDM2 inhibitors such as Idasanutlin (B612072), Navtemadlin (KRT-232/AMG 232), and RG7112, the most commonly observed hematological toxicities are:
These cytopenias are dose-dependent and are a direct consequence of p53 activation in the bone marrow.[10][11]
Q3: Are the hematological effects of this compound expected to be reversible?
A3: Yes, the hematological toxicities induced by MDM2 inhibitors are generally reported to be reversible upon cessation of treatment.[12] The use of intermittent dosing schedules in clinical trials is a strategy employed to allow for the recovery of blood cell counts between treatment cycles.[7]
Q4: How can I monitor for this compound-induced hematological toxicity in my preclinical model?
A4: Regular monitoring of peripheral blood counts is the primary method. This should include:
-
Complete Blood Counts (CBCs): Perform CBCs at baseline and at regular intervals during and after treatment. Key parameters to monitor are platelets, absolute neutrophil count, and hemoglobin/hematocrit.
-
Bone Marrow Analysis: For a more in-depth understanding, bone marrow can be collected at terminal endpoints to assess cellularity, morphology, and the abundance of hematopoietic progenitor populations.
-
Colony-Forming Unit (CFU) Assays: These in vitro assays can quantify the frequency and differentiation potential of hematopoietic progenitor cells from the bone marrow or peripheral blood.[4]
Troubleshooting Guide
Issue 1: I am observing a significant drop in platelet and/or neutrophil counts in my animal models after treatment with this compound.
-
Question: Is this an expected finding?
-
Question: What can I do to mitigate this toxicity while still evaluating anti-tumor efficacy?
-
Answer: Consider modifying the dosing schedule. An intermittent dosing regimen (e.g., daily dosing for 5-7 days followed by a treatment-free period) may allow for hematopoietic recovery while maintaining anti-tumor activity.[7] Dose reduction may also be necessary.
-
-
Question: How can I confirm that this is an on-target effect?
-
Answer: You can perform pharmacodynamic studies to correlate the timing of p53 pathway activation (e.g., increased p21 expression in bone marrow or peripheral blood mononuclear cells) with the observed cytopenias. Comparing the effects in p53 wild-type versus p53-deficient animal models can also help delineate on-target versus off-target toxicities.
-
Issue 2: My animals are showing signs of anemia (e.g., pale paws, lethargy) after prolonged treatment.
-
Question: Is anemia a common side effect?
-
Answer: Yes, anemia is a reported hematological toxicity of MDM2 inhibitors, though often less acute than thrombocytopenia and neutropenia.[7]
-
-
Question: What parameters should I be checking?
-
Answer: Monitor hemoglobin, hematocrit, and red blood cell counts through regular CBCs. A reticulocyte count can also provide information on the bone marrow's ability to produce new red blood cells.
-
-
Question: Are there any supportive care measures I can implement in my preclinical studies?
-
Answer: While not standard in all preclinical efficacy studies, for toxicology-focused studies, supportive care measures analogous to clinical practice, such as the use of erythropoiesis-stimulating agents, could be considered, but this would need to be carefully justified and controlled for in your experimental design.
-
Data on Hematological Toxicities of MDM2 Inhibitors
The following tables summarize publicly available data on the hematological adverse events of several MDM2 inhibitors in clinical trials, which can serve as a reference for the expected profile of this compound.
Table 1: Common Hematological Adverse Events with Idasanutlin (RG7388)
| Adverse Event | Grade ≥3 Incidence | Reference |
| Thrombocytopenia | 29.3% | [8] |
| Anemia | 20.2% | [8] |
| Neutropenia | 16.2% | [8] |
| Febrile Neutropenia | 3.0% | [8] |
Table 2: Common Hematological Adverse Events with Navtemadlin (KRT-232/AMG 232)
| Adverse Event | Grade ≥3 Incidence (Overall) | Reference |
| Thrombocytopenia | Dose-limiting toxicity | [13] |
| Neutropenia | Dose-limiting toxicity | [13] |
| Anemia | Common, typically mild/moderate | [13] |
Experimental Protocols
1. Complete Blood Count (CBC) Analysis
-
Objective: To quantify the major cellular components of peripheral blood.
-
Methodology:
-
Collect 50-100 µL of whole blood from the saphenous vein or other appropriate site into EDTA-coated microtubes.
-
Gently invert the tubes 8-10 times to ensure proper mixing and prevent coagulation.
-
Analyze the samples within 1-2 hours of collection using a calibrated automated hematology analyzer validated for the species being studied (e.g., mouse, rat).
-
Key parameters to record include: White Blood Cell (WBC) count, Red Blood Cell (RBC) count, Hemoglobin (Hgb), Hematocrit (Hct), Platelet (PLT) count, and differential leukocyte counts (neutrophils, lymphocytes, monocytes, etc.).
-
Perform blood smears for manual differential counting and morphological assessment if the automated analyzer flags abnormalities.
-
2. Bone Marrow Cellularity Assessment
-
Objective: To determine the total number of viable cells in the bone marrow.
-
Methodology:
-
At the study endpoint, euthanize the animal and dissect the femurs and tibias.
-
Carefully clean the bones of surrounding tissue.
-
Cut the ends of the bones and flush the marrow cavity with 1-2 mL of appropriate buffer (e.g., PBS with 2% FBS) using a syringe and needle.
-
Create a single-cell suspension by gently passing the marrow through a 70 µm cell strainer.
-
Lyse red blood cells using an ACK lysis buffer if necessary.
-
Wash the cells with buffer and resuspend in a known volume.
-
Count the total number of viable cells using a hemocytometer and trypan blue exclusion or an automated cell counter.
-
Report the cellularity as the total number of viable cells per femur/tibia.
-
3. Colony-Forming Unit (CFU) Assay
-
Objective: To quantify hematopoietic progenitor cells based on their ability to form colonies in semi-solid media.
-
Methodology:
-
Prepare a single-cell suspension of bone marrow cells as described above.
-
Perform a cell count and dilute the cells to the desired plating concentration (e.g., 1-5 x 10^4 cells/mL for mouse bone marrow).
-
Add the cell suspension to a methylcellulose-based medium containing a cocktail of cytokines that support the growth of various hematopoietic lineages (e.g., SCF, IL-3, IL-6, EPO).
-
Vortex the mixture thoroughly and let it stand for 5-10 minutes to allow air bubbles to dissipate.
-
Dispense 1.1 mL of the mixture into 35 mm culture dishes using a syringe with a blunt-end needle, ensuring an even distribution.
-
Incubate the dishes at 37°C in a humidified incubator with 5% CO2 for 7-14 days.
-
Identify and count the different types of colonies (e.g., CFU-GM, BFU-E, CFU-GEMM) under an inverted microscope based on their morphology.
-
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. targetedonc.com [targetedonc.com]
- 3. Discovery of RG7112: A Small-Molecule MDM2 Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "The Consequences of Disrupting The Mdm2-P53 Balance In Hematopoiesis" by Hussein A. Abbas [digitalcommons.library.tmc.edu]
- 5. The p53 pathway in hematopoiesis: lessons from mouse models, implications for humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mdm2 is required for survival of hematopoietic stem cells/progenitors via dampening of ROS-induced p53 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phase I study of daily and weekly regimens of the orally administered MDM2 antagonist idasanutlin in patients with advanced tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MDM2 antagonists as a novel treatment option for acute myeloid leukemia: perspectives on the therapeutic potential of idasanutlin (RG7388) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting p53-MDM2 interaction by small-molecule inhibitors: learning from MDM2 inhibitors in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MDM2 Inhibitors for Cancer Therapy: The Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interruption of p53-MDM2 Interaction by Nutlin-3a in Human Lymphoma Cell Models Initiates a Cell-Dependent Global Effect on Transcriptome and Proteome Level [mdpi.com]
- 13. Phase 1 study of the MDM2 inhibitor AMG 232 in patients with advanced P53 wild-type solid tumors or multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Improving the therapeutic index of AM-8553 in combination therapies
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the therapeutic index of AM-8553 through combination therapies. This compound is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction, reactivating p53 tumor suppressor function. This guide provides troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and a summary of preclinical data for combining MDM2 inhibitors with other anticancer agents.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for using this compound in combination therapies?
A1: The primary goal of combining this compound with other anticancer agents is to enhance its therapeutic efficacy and overcome potential resistance.[1][2] As a potent MDM2 inhibitor, this compound reactivates the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[3] However, monotherapy with MDM2 inhibitors may not always achieve complete and sustained tumor regression.[2][4] Combining this compound with other agents, such as chemotherapy or targeted therapies, can lead to synergistic effects by co-targeting complementary survival pathways, thereby increasing the therapeutic index.[4][5]
Q2: Which cancer types are most likely to respond to this compound-based combination therapies?
A2: Cancers that retain wild-type TP53 are the primary candidates for therapies involving this compound.[6] The efficacy of this compound is dependent on a functional p53 protein.[3] Therefore, tumors with TP53 mutations are generally resistant.[7] Various solid tumors and hematologic malignancies have been shown to be sensitive to MDM2 inhibitors, and preclinical studies have demonstrated the potential of combination approaches in these contexts.[5][8]
Q3: What are the common mechanisms of resistance to this compound and how can combination therapies help overcome them?
A3: A primary mechanism of acquired resistance to MDM2 inhibitors like this compound is the mutation of the TP53 gene.[9][10] Other resistance mechanisms include the upregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or the activation of alternative survival pathways.[11][12] Combination therapies can address these resistance mechanisms. For instance, combining this compound with a Bcl-2 inhibitor can counteract the upregulation of anti-apoptotic proteins.[11]
Q4: What are the expected on-target toxicities of this compound, and how might they be managed in combination studies?
A4: The on-target toxicities of MDM2 inhibitors are primarily due to the activation of p53 in normal tissues. The most commonly reported dose-limiting toxicities in clinical trials of MDM2 inhibitors are hematological (thrombocytopenia, neutropenia) and gastrointestinal (nausea, diarrhea).[13] In combination therapies, it is crucial to carefully monitor for overlapping toxicities with the partner drug. Dose adjustments and scheduling modifications of one or both agents may be necessary to manage adverse effects and improve the therapeutic window.
Q5: How should I determine the optimal concentrations and scheduling for in vitro and in vivo combination studies with this compound?
A5: For in vitro studies, a checkerboard matrix of concentrations for this compound and the combination agent should be tested to determine synergy, additivity, or antagonism using methods like the Chou-Talalay combination index (CI).[14] For in vivo studies, initial experiments should establish the maximum tolerated dose (MTD) of each agent individually.[15] Combination studies can then be designed using doses at or below the individual MTDs, with various schedules (e.g., concurrent, sequential) to identify the most effective and well-tolerated regimen.[16][17]
Troubleshooting Guide
This guide addresses common issues that may arise during preclinical experiments with this compound in combination therapies.
| Observed Problem | Potential Cause | Suggested Solution |
| Higher than expected IC50 for this compound in a p53 wild-type cell line. | 1. Cell line mischaracterization: The cell line may have an unconfirmed TP53 mutation. 2. Suboptimal assay conditions: Issues with drug solubility, stability, or assay duration. 3. High endogenous MDM2 or MDMX expression: Overexpression of MDM2 or its homolog MDMX can sequester the inhibitor. | 1. Verify TP53 status: Sequence the TP53 gene of your cell line. 2. Optimize assay: Ensure this compound is fully dissolved in DMSO and freshly diluted. Perform a time-course experiment to determine the optimal treatment duration. 3. Characterize protein levels: Use Western blot to assess the baseline expression of MDM2 and MDMX. |
| Lack of synergistic effect with a combination agent. | 1. Antagonistic mechanism of action: The two drugs may have opposing effects on critical cellular pathways. 2. Inappropriate drug ratio or schedule: The tested concentrations and timing may not be optimal for synergy. 3. Cell line-specific resistance: The chosen cell line may have intrinsic resistance mechanisms to the combination. | 1. Review literature: Ensure there is a strong biological rationale for the combination. 2. Systematic testing: Perform a comprehensive dose-matrix experiment and explore different administration schedules (e.g., sequential vs. concurrent). 3. Test in multiple cell lines: Use a panel of cell lines with different genetic backgrounds to assess the generality of the combination's effect. |
| Inconsistent results in apoptosis assays (e.g., Annexin V/PI staining). | 1. Technical variability: Inconsistent cell handling, staining, or flow cytometer setup. 2. Cell cycle arrest vs. apoptosis: this compound can induce both cell cycle arrest and apoptosis. The timing of the assay may favor one outcome. 3. Drug-induced necrosis: At high concentrations, some drugs can cause necrosis, which can be confounded with late apoptosis. | 1. Standardize protocol: Use a detailed, consistent protocol for cell harvesting and staining. Include positive and negative controls for compensation and gating.[18] 2. Time-course analysis: Perform the apoptosis assay at multiple time points (e.g., 24, 48, 72 hours) to capture the peak apoptotic response. 3. Distinguish apoptosis from necrosis: Carefully analyze the Annexin V vs. PI dot plot to differentiate between early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations. |
| Unexpected toxicity in in vivo studies. | 1. Pharmacokinetic drug-drug interactions: One drug may alter the metabolism or clearance of the other, leading to increased exposure. 2. Pharmacodynamic synergism in normal tissues: The combination may have a synergistic toxic effect on normal tissues. 3. Vehicle-related toxicity: The formulation used for one or both drugs may be causing adverse effects. | 1. Pharmacokinetic analysis: Measure plasma concentrations of both drugs when administered alone and in combination. 2. Dose de-escalation: Reduce the doses of one or both drugs in the combination. 3. Vehicle controls: Ensure that the vehicle for each drug, and the combination of vehicles, is well-tolerated. |
Quantitative Data Summary
The following tables summarize preclinical data for combination therapies involving various MDM2 inhibitors. This data can serve as a reference for designing experiments with this compound.
Table 1: Preclinical Efficacy of MDM2 Inhibitors in Combination with Chemotherapy
| MDM2 Inhibitor | Combination Agent | Cancer Model | Key Findings | Reference(s) |
| Nutlin-3a | Cisplatin | Non-Small Cell Lung Cancer (NSCLC) | Sequential treatment (cisplatin followed by Nutlin-3a) resulted in strong synergism. | [19] |
| Nutlin-3a | Doxorubicin | Diffuse Large B-cell Lymphoma (DLBCL) | Synergistic antiproliferative activity observed. | [20] |
| Idasanutlin | Temozolomide (B1682018) | Neuroblastoma | Greater tumor growth inhibition and increased survival in xenograft models compared to single agents. | [5] |
| RG7112 | Androgen Deprivation | Prostate Cancer | Highly synergistic in LNCaP xenograft tumors. | [15] |
Table 2: Preclinical Efficacy of MDM2 Inhibitors in Combination with Targeted Therapies
| MDM2 Inhibitor | Combination Agent | Cancer Model | Key Findings | Reference(s) |
| Idasanutlin | Venetoclax (Bcl-2 inhibitor) | Acute Myeloid Leukemia (AML) | Synergistic induction of apoptosis. | |
| Idasanutlin | Axitinib (VEGF inhibitor) | Breast Cancer | Significant decrease in cell viability at lower doses and increased apoptosis. | [21] |
| AMG 232 | Trametinib (MEK inhibitor) | Melanoma | Synergistic antitumor activity in preclinical models. | [22] |
| HDM201 | ABT263 (Bcl-2/Bcl-xL inhibitor) | Uveal Melanoma | Trend for a synergistic effect. | [11] |
Experimental Protocols
In Vitro Synergy Assessment using MTT Assay
This protocol is for determining the synergistic, additive, or antagonistic effects of this compound in combination with another agent on cell viability.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound and combination agent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.[13]
-
Drug Preparation: Prepare stock solutions of this compound and the combination agent in DMSO. Create a dilution series for each drug.
-
Treatment: Treat the cells with a matrix of concentrations of this compound and the combination agent, both alone and in combination. Include vehicle-only controls.
-
Incubation: Incubate the plates for a predetermined duration (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[23]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[14]
Apoptosis Detection by Annexin V/PI Staining and Flow Cytometry
This protocol measures the induction of apoptosis following treatment with this compound in combination with another agent.
Materials:
-
6-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound and combination agent
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)[2]
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound, the combination agent, or the combination for the desired time (e.g., 48 hours). Include a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge and wash the cell pellet with cold PBS.[2]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[1]
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[1]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[1]
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Western Blotting for p53 Pathway Activation
This protocol assesses the activation of the p53 pathway by measuring the protein levels of p53 and its downstream target, p21.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-p53, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After drug treatment, wash cells with cold PBS and lyse them on ice.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.[24]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply ECL reagent. Visualize the protein bands using an imaging system.[25]
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in p53 and p21 expression.
Visualizations
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are MDM2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Advancements in MDM2 inhibition: Clinical and pre-clinical investigations of combination therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the MDM2–p53 Protein–Protein Interaction for New Cancer Therapy: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. targetedonc.com [targetedonc.com]
- 9. benchchem.com [benchchem.com]
- 10. pharmacoj.com [pharmacoj.com]
- 11. resources.novusbio.com [resources.novusbio.com]
- 12. benchchem.com [benchchem.com]
- 13. researchhub.com [researchhub.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Combination therapy in a xenograft model of glioblastoma: enhancement of the antitumor activity of temozolomide by an MDM2 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A model-based approach for assessing in vivo combination therapy interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bosterbio.com [bosterbio.com]
- 19. mdpi.com [mdpi.com]
- 20. benchchem.com [benchchem.com]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Validation & Comparative
A Preclinical Head-to-Head: A Comparative Guide to the MDM2-p53 Inhibitors AM-8553 and AMG 232
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed preclinical comparison of two potent piperidinone-based inhibitors of the MDM2-p53 protein-protein interaction: AM-8553 and its structurally optimized successor, AMG 232. Both compounds were developed to reactivate the p53 tumor suppressor pathway, a critical mechanism for controlling cell growth and proliferation that is often dysregulated in cancer. AMG 232, an evolution of this compound, was designed for improved potency and pharmacokinetic properties.[1] This document summarizes key preclinical data, outlines experimental methodologies, and visualizes the targeted signaling pathway to offer a comprehensive resource for the research community.
Mechanism of Action: Restoring p53 Function
Both this compound and AMG 232 are small molecule inhibitors that target the Murine Double Minute 2 (MDM2) protein. MDM2 is a key negative regulator of the p53 tumor suppressor.[2] In many cancers with wild-type p53, MDM2 is overexpressed, leading to the inhibition and degradation of p53, thereby promoting tumor cell survival. By binding to the p53-binding pocket of MDM2, this compound and AMG 232 disrupt the MDM2-p53 interaction. This restores p53 function, leading to the transcriptional activation of downstream targets that induce cell cycle arrest, apoptosis, and tumor growth inhibition.[1][3]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo preclinical data for this compound and AMG 232, highlighting the enhanced potency of AMG 232.
| Compound | HTRF IC50 (nM)[2] | SJSA-1 EdU IC50 (nM)[1] |
| This compound | 1.1 | 68 |
| AMG 232 | Not Reported | 9.1 |
| Compound | Cell Line | Assay Type | IC50 (nM)[3] |
| AMG 232 | SJSA-1 | p21 Induction | 12.8 |
| HCT116 | p21 Induction | 46.8 | |
| ACHN | p21 Induction | 16.9 | |
| SJSA-1 | Cell Proliferation | 9.4 | |
| HCT116 | Cell Proliferation | 10.1 | |
| ACHN | Cell Proliferation | 23.8 |
| Compound | Xenograft Model | Efficacy Endpoint | ED50 (mg/kg)[1] |
| AMG 232 | SJSA-1 (Osteosarcoma) | Tumor Growth Inhibition | 9.1 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability Assay (for AMG 232)
Tumor cell lines were seeded in 96- or 384-well plates at optimal densities to prevent confluence.[3] The cells were then treated with various concentrations of AMG 232 or a DMSO control and incubated for 72 hours.[3] Cell viability was determined using either the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or the ATPlite™ 1step Luminescent Assay (PerkinElmer).[3] Luminescence was measured with an EnVision® Multilabel Reader (PerkinElmer) at time zero (before compound addition) and after the 72-hour treatment.[3] Growth inhibition was calculated, and IC50 values were determined using XLFit software.[3]
Western Blot Analysis (for AMG 232)
Tumor cells were treated with DMSO (0.1%) or AMG 232 at concentrations of 0.1, 1, or 10 µmol/L for 24 hours.[3] Following treatment, protein lysates were collected, separated by electrophoresis, and transferred to polyvinylidene difluoride (PVDF) membranes.[3] The membranes were probed with primary antibodies against p53, MDM2, p21, PUMA, and β-actin (as a loading control).[3]
SJSA-1 Xenograft Model (for AMG 232)
Female athymic nude mice (4-6 weeks old) were subcutaneously injected with 5 x 10^6 SJSA-1 osteosarcoma cells.[3] When tumors reached an approximate volume of 200 mm³, the mice were treated daily with oral gavage of either a vehicle control or AMG 232 at various doses.[3][4] Tumor growth was monitored over time.[3][4] At the end of the study, tumors were harvested for pharmacodynamic analysis, such as measuring the induction of p21 mRNA.[3] All animal experiments were conducted in accordance with institutional animal care and use committee guidelines.[3]
Conclusion
The preclinical data strongly indicate that both this compound and AMG 232 are potent inhibitors of the MDM2-p53 interaction. The optimization of this compound to yield AMG 232 resulted in a compound with significantly improved in vitro potency and demonstrated robust in vivo anti-tumor efficacy in a xenograft model of osteosarcoma.[1] This comparative guide provides a valuable resource for researchers in the field of oncology and drug development, offering a clear summary of the preclinical profiles of these two important MDM2 inhibitors. Further investigation into the clinical potential of AMG 232 is supported by this strong preclinical evidence.
References
- 1. Discovery of AMG 232, a potent, selective, and orally bioavailable MDM2-p53 inhibitor in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
Validating On-Target Activity of AM-8553 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AM-8553, a potent MDM2-p53 interaction inhibitor, with other key alternatives in the field. It is designed to offer an objective analysis of performance, supported by experimental data and detailed protocols, to aid researchers in validating the on-target activity of this compound and similar molecules.
Introduction to this compound and the MDM2-p53 Pathway
This compound is a highly potent and selective small molecule inhibitor of the MDM2-p53 protein-protein interaction, demonstrating a dissociation constant (Kd) of 0.4 nM for MDM2.[1][2] The tumor suppressor protein p53 plays a crucial role in preventing cancer formation, and its activity is tightly regulated by the E3 ubiquitin ligase MDM2. In many cancers, MDM2 is overexpressed, leading to the degradation of p53 and allowing cancer cells to proliferate unchecked. By disrupting the MDM2-p53 interaction, this compound stabilizes p53, leading to the activation of p53-mediated downstream signaling pathways that induce cell cycle arrest and apoptosis in cancer cells with wild-type p53.
MDM2-p53 Signaling Pathway
The following diagram illustrates the central role of the MDM2-p53 interaction and the mechanism of action of MDM2 inhibitors like this compound.
Comparative Analysis of MDM2 Inhibitors
The following tables summarize the biochemical and cellular activities of this compound in comparison to other well-characterized MDM2 inhibitors.
Table 1: Biochemical Activity of MDM2 Inhibitors
| Compound | Assay Type | Target | IC50 / Kd | Reference |
| This compound | HTRF | MDM2 | 1.1 nM (IC50) | [3] |
| This compound | SPR | MDM2 | 0.4 nM (Kd) | [2] |
| AMG 232 | HTRF | MDM2 | 0.6 nM (IC50) | [4] |
| AMG 232 | SPR | MDM2 | 0.045 nM (Kd) | |
| RG7112 | HTRF | MDM2 | 18 nM (IC50) | [5] |
| RG7112 | SPR | MDM2 | 10.7 nM (Kd) | [5] |
| Nutlin-3a | Biochemical Assay | MDM2 | 90 nM (IC50) | [6] |
| Idasanutlin (B612072) (RG7388) | Biochemical Assay | MDM2 | 6 nM (IC50) |
Table 2: Cellular Activity of MDM2 Inhibitors in p53 Wild-Type Cancer Cell Lines
| Compound | Cell Line | Assay Type | IC50 | Reference |
| This compound | SJSA-1 (Osteosarcoma) | EdU Proliferation | 68 nM | [3] |
| AMG 232 | SJSA-1 (Osteosarcoma) | EdU Proliferation | 9.1 nM | [7] |
| AMG 232 | HCT116 (Colon) | BrdU Proliferation | 10 nM | [8] |
| RG7112 | SJSA-1 (Osteosarcoma) | Cell Viability | ~0.5 µM | [9] |
| RG7112 | HCT-116 (Colon) | Cell Viability | ~0.5 µM | [9] |
| RG7112 | LAN-5 (Neuroblastoma) | Cell Viability | 430 nM | [10] |
| Nutlin-3a | HCT116 (Colon) | Cell Viability | 1-10 µM | [11] |
| Nutlin-3a | U-2 OS (Osteosarcoma) | Cell Viability | ~5 µM | [12] |
| Idasanutlin (RG7388) | Cancer Cells (General) | Cell Proliferation | 30 nM |
Experimental Protocols for On-Target Validation
To validate the on-target activity of this compound, a series of biochemical and cell-based assays should be performed. The following are detailed protocols for key experiments.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for MDM2-p53 Interaction
This biochemical assay quantitatively measures the disruption of the MDM2-p53 interaction by an inhibitor.
Materials:
-
Recombinant human MDM2 protein
-
Biotinylated p53-derived peptide
-
Europium cryptate-labeled anti-tag antibody (e.g., anti-GST)
-
Streptavidin-XL665
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% BSA)
-
This compound and control compounds
-
384-well low-volume microplates
-
HTRF-compatible plate reader
Procedure:
-
Prepare a serial dilution of this compound and control compounds in assay buffer.
-
In a 384-well plate, add the compound dilutions.
-
Add a pre-mixed solution of recombinant MDM2 protein and the biotinylated p53 peptide to each well.
-
Incubate for 30 minutes at room temperature.
-
Add a pre-mixed solution of the Europium cryptate-labeled antibody and Streptavidin-XL665.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
Read the plate on an HTRF reader, measuring emission at 620 nm and 665 nm after excitation at 320 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a cellular context by measuring changes in the thermal stability of the target protein upon ligand binding.
Materials:
-
Cancer cell line with wild-type p53 (e.g., SJSA-1, HCT116)
-
Complete cell culture medium
-
This compound and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Lysis buffer (e.g., RIPA buffer)
-
Equipment for protein quantification (e.g., BCA assay)
-
Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, membranes)
-
Primary antibodies against MDM2 and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate and imaging system
Procedure:
-
Culture cells to ~80% confluency.
-
Treat cells with various concentrations of this compound or vehicle for a defined period (e.g., 2-4 hours).
-
Harvest cells, wash with PBS, and resuspend in PBS with inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by a cooling step to 4°C.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Collect the supernatant (soluble protein fraction).
-
Quantify the protein concentration in the supernatant.
-
Analyze equal amounts of protein by Western blotting using antibodies against MDM2 and a loading control.
-
Quantify the band intensities and plot the fraction of soluble MDM2 against the temperature for each treatment condition to generate melting curves. A shift in the melting curve in the presence of this compound indicates target engagement.
Cell Proliferation Assay (e.g., EdU or BrdU Incorporation)
This assay measures the effect of this compound on the proliferation of cancer cells, which is expected to be inhibited in a p53-dependent manner.
Materials:
-
p53 wild-type (e.g., SJSA-1) and p53-null (e.g., Saos-2) cancer cell lines
-
Complete cell culture medium
-
This compound and vehicle control
-
96-well plates
-
EdU or BrdU labeling reagent
-
Fixation and permeabilization buffers
-
Detection reagent (e.g., Click-iT EdU Alexa Fluor 488 Imaging Kit or anti-BrdU antibody)
-
Nuclear counterstain (e.g., Hoechst 33342)
-
High-content imaging system or fluorescence microscope
Procedure:
-
Seed both p53 wild-type and p53-null cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound or vehicle for 48-72 hours.
-
Add the EdU or BrdU labeling reagent to the cells and incubate for a few hours to allow incorporation into newly synthesized DNA.
-
Fix and permeabilize the cells.
-
Perform the detection reaction for EdU or incubate with an anti-BrdU antibody.
-
Stain the nuclei with a counterstain.
-
Acquire images using a high-content imaging system or fluorescence microscope.
-
Quantify the percentage of EdU/BrdU-positive cells relative to the total number of cells.
-
Plot the percentage of proliferation inhibition against the compound concentration to determine the IC50 value for each cell line. A significantly lower IC50 in the p53 wild-type cells compared to the p53-null cells confirms p53-dependent on-target activity.
Off-Target Effects and Considerations
While MDM2 inhibitors are designed to be specific, potential off-target effects and on-target toxicities should be considered. The primary on-target toxicities observed in clinical trials of MDM2 inhibitors are hematological (thrombocytopenia, neutropenia) and gastrointestinal (nausea, diarrhea), which are consequences of p53 activation in normal tissues.[4] Off-target effects can vary between different chemical scaffolds. Comprehensive selectivity profiling, for instance, against a panel of kinases or through proteome-wide thermal shift assays, is recommended to fully characterize the specificity of this compound.
Conclusion
This compound is a highly potent inhibitor of the MDM2-p53 interaction with strong cellular activity in p53 wild-type cancer cells. This guide provides the necessary tools for researchers to independently validate its on-target activity and compare its performance against other MDM2 inhibitors. The detailed protocols and comparative data tables serve as a valuable resource for making informed decisions in the progression of cancer drug discovery and development programs centered on the reactivation of the p53 tumor suppressor pathway.
References
- 1. Frontiers | Clinical Overview of MDM2/X-Targeted Therapies [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Advancements in MDM2 inhibition: Clinical and pre-clinical investigations of combination therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. What are MDM2 inhibitors and how do they work? [synapse.patsnap.com]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 8. The MDM2-inhibitor Nutlin-3 synergizes with cisplatin to induce p53 dependent tumor cell apoptosis in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Results of the Phase I Trial of RG7112, a Small-Molecule MDM2 Antagonist in Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dfhcc.harvard.edu [dfhcc.harvard.edu]
- 11. academic.oup.com [academic.oup.com]
- 12. MDM2 antagonists as a novel treatment option for acute myeloid leukemia: perspectives on the therapeutic potential of idasanutlin (RG7388) - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Thermal Shift Assay (CETSA) for AM-8553 Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA) for determining the target engagement of AM-8553, a potent inhibitor of the MDM2-p53 interaction. We will delve into the experimental protocols, present comparative data with alternative assays, and visualize the underlying biological and experimental workflows.
This compound is a small molecule inhibitor that targets the E3 ubiquitin ligase MDM2, preventing the degradation of the tumor suppressor protein p53.[1] Verifying and quantifying the engagement of this compound with MDM2 within a cellular context is crucial for its development as a therapeutic agent. CETSA is a powerful biophysical technique that allows for the direct assessment of drug-target interaction in living cells and tissues.
Comparative Analysis of Target Engagement Assays for MDM2 Inhibitors
The selection of a target engagement assay depends on various factors, including the stage of drug development, the required throughput, and the specific questions being addressed. While CETSA provides invaluable information on intracellular target binding, other biophysical and cellular assays offer complementary data.
| Assay | Principle | Throughput | Key Quantitative Output | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein. | Low to High | Thermal shift (ΔTm) or EC50 from isothermal dose-response curves. | Measures target engagement in a native cellular environment without requiring compound or protein modification. Can be adapted for high-throughput screening. | Indirect measurement of binding. Can be influenced by downstream cellular events. |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at a sensor surface as a ligand binds to an immobilized target protein. | Medium | Association (ka) and dissociation (kd) rate constants, and equilibrium dissociation constant (KD). | Provides real-time kinetic data of binding. High sensitivity. | Requires purified protein and immobilization, which may alter protein conformation. Not a direct measure of intracellular binding. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a protein in solution. | Low | Equilibrium dissociation constant (KD), binding stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding. | Provides a complete thermodynamic profile of the interaction in solution. Label-free. | Requires large amounts of purified protein and ligand. Low throughput. |
| Co-immunoprecipitation (Co-IP) | Uses an antibody to pull down a protein of interest and its binding partners from a cell lysate. | Low | Relative amount of co-precipitated protein. | Detects protein-protein interactions in a cellular context. | Can be prone to false positives and negatives. Provides qualitative or semi-quantitative data. |
Quantitative Data for this compound and Other MDM2 Inhibitors
While specific CETSA data for this compound is not publicly available, the following table presents the binding affinities of this compound and other well-characterized MDM2 inhibitors obtained through various biophysical assays. This data allows for a comparative assessment of their potency.
| Compound | Target | Assay | Binding Affinity | Reference |
| This compound | MDM2 | Not Specified | KD: 0.4 nM | [1] |
| AMG-232 | MDM2 | SPR | KD: 0.045 nM | [2] |
| SAR405838 | MDM2 | Fluorescence Polarization | Ki: 0.88 nM | [3][4][5] |
| HDM201 | MDM2 | Not Specified | pM range | [6] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol for this compound Target Engagement (Adapted from MDM2 inhibitor studies)
This protocol is adapted from established CETSA procedures for other MDM2 inhibitors, such as nutlin-3, and is suitable for assessing the target engagement of this compound with MDM2.
1. Cell Culture and Treatment:
-
Culture a human cell line with wild-type p53 and detectable levels of MDM2 (e.g., SJSA-1, HCT116) to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or vehicle (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
2. Cell Harvesting and Lysis:
-
Harvest the cells by scraping and wash with ice-cold PBS.
-
Resuspend the cell pellet in PBS containing protease inhibitors.
-
Divide the cell suspension into aliquots for the heat treatment.
3. Heat Treatment:
-
Heat the cell aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.
4. Lysis and Centrifugation:
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).
5. Protein Analysis:
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Normalize the protein concentration of all samples.
-
Analyze the samples by SDS-PAGE and Western blotting using an anti-MDM2 antibody. An antibody against a protein not expected to be stabilized by this compound (e.g., GAPDH) should be used as a loading control.
6. Data Analysis:
-
Quantify the band intensities from the Western blots.
-
For each temperature, normalize the MDM2 band intensity to the loading control.
-
Plot the normalized band intensities against the temperature to generate melting curves for the vehicle- and this compound-treated samples.
-
The shift in the melting temperature (ΔTm) indicates the thermal stabilization of MDM2 by this compound.
Isothermal Dose-Response (ITDR) CETSA Protocol
This protocol is used to determine the potency of this compound in stabilizing MDM2 at a fixed temperature.
1. Cell Culture and Treatment:
-
Follow the same procedure as for the standard CETSA protocol, but treat the cells with a range of this compound concentrations.
2. Heat Treatment:
-
Based on the melting curve from the standard CETSA, select a temperature that shows a significant difference in MDM2 stability between the vehicle and a high concentration of this compound (typically in the steep part of the melting curve).
-
Heat all cell aliquots at this single temperature for 3 minutes.
3. Lysis, Centrifugation, and Protein Analysis:
-
Follow the same procedures as for the standard CETSA protocol.
4. Data Analysis:
-
Plot the normalized MDM2 band intensities against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the EC50 value, which represents the concentration of this compound required to achieve 50% of the maximal thermal stabilization.
Visualizing Key Pathways and Workflows
To better understand the context and execution of CETSA for this compound, the following diagrams, generated using the DOT language, illustrate the p53-MDM2 signaling pathway and the experimental workflow of a Western blot-based CETSA.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ascentagepharma.com [ascentagepharma.com]
- 4. SAR405838: an optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SAR405838: An optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
Unveiling the Clinical Landscape of MDM2 Inhibitors: A Comparative Analysis
For Immediate Release
In the dynamic field of oncology, the development of targeted therapies continues to offer new hope for patients. Among these, inhibitors of the Murine Double Minute 2 (MDM2) protein have emerged as a promising strategy to reactivate the tumor suppressor p53. This guide provides a comprehensive comparison of the preclinical compound AM-8553 and several clinical-stage MDM2 inhibitors, including Navtemadlin (KRT-232/AMG-232), Siremadlin (HDM201), Alrizomadlin (APG-115), and Milademetan (DS-3032). This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed look at the efficacy, mechanisms of action, and experimental validation of these compounds.
The MDM2-p53 Axis: A Key Therapeutic Target
The p53 protein, often hailed as the "guardian of the genome," plays a pivotal role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. MDM2 is a primary negative regulator of p53, functioning as an E3 ubiquitin ligase that targets p53 for degradation. In many cancers with wild-type TP53, the overexpression of MDM2 leads to the suppression of p53's tumor-suppressive functions. Small molecule inhibitors that disrupt the MDM2-p53 interaction can restore p53 activity, providing a powerful therapeutic approach.
Figure 1: MDM2-p53 Signaling Pathway
Preclinical Profile of this compound
This compound is a potent and selective piperidinone inhibitor of the MDM2-p53 interaction.[1] Preclinical studies have demonstrated its ability to bind to MDM2 with high affinity, disrupt the MDM2-p53 interaction, and activate the p53 pathway in cancer cells with wild-type TP53.[1] this compound served as a lead compound in the development of Navtemadlin (AMG-232), which has advanced into clinical trials.[2]
Key preclinical data for this compound and its successor, Navtemadlin, highlight their potent on-target activity.
| Parameter | This compound | Navtemadlin (AMG-232) | Reference |
| Binding Affinity (KD to MDM2) | 0.4 nM (SPR) | 0.045 nM (SPR) | [1][2] |
| Cellular Potency (SJSA-1 EdU IC50) | Not Reported | 9.1 nM | [2] |
| In Vivo Efficacy (SJSA-1 Xenograft) | Partial tumor regression at 200 mg/kg | ED50 = 9.1 mg/kg | [1][2] |
| Oral Bioavailability | 12% (mice), 100% (rats) | Not specified, but described as having remarkable pharmacokinetic properties | [1][2] |
Efficacy of Clinical-Stage MDM2 Inhibitors
Several MDM2 inhibitors have progressed to clinical trials, demonstrating varying degrees of efficacy across different cancer types. The following tables summarize key clinical trial data for Navtemadlin, Siremadlin, Alrizomadlin, and Milademetan.
Table 1: Efficacy of Navtemadlin (KRT-232) in Clinical Trials
| Indication | Phase | Treatment | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Key Findings | Reference |
| Merkel Cell Carcinoma (MCC) | II | Monotherapy | 25% (confirmed) | 63% | Promising single-agent activity in heavily pretreated patients who failed anti-PD-1/L1 therapy.[3] | [3] |
| Myelofibrosis (MF) | II | Combination with Ruxolitinib | Not the primary endpoint | Not the primary endpoint | Spleen volume reduction of ≥35% in 32% of patients; Total symptom score improvement of ≥50% in 32% of patients.[4][5] | [4][5] |
| Myelofibrosis (R/R) | III (BOREAS) | Monotherapy vs. Best Available Therapy (BAT) | Not specified | Not specified | Significant reduction in circulating CD34+ cells and driver gene variant allele frequency compared to BAT.[6] | [6] |
Table 2: Efficacy of Siremadlin (HDM201) in Clinical Trials
| Indication | Phase | Treatment | Objective Response Rate (ORR) | Key Findings | Reference | | :--- | :--- | :--- | :--- | :--- | | Advanced Solid Tumors | I | Monotherapy | 10.3% | Manageable safety profile.[7][8][9] |[7][8][9] | | Acute Myeloid Leukemia (AML) | I | Monotherapy | 20% (Regimen 1A), 22.2% (Regimen 2C) | Preliminary activity noted, particularly in AML.[7][8][9] |[7][8][9] | | AML/High-Risk Myelodysplastic Syndrome (HR-MDS) | Ib | Combination with Venetoclax | Not specified (3 of 7 AML patients in DL2 had CRi) | Well-tolerated with promising antileukemic activity in relapsed/refractory AML.[10] |[10] | | Chronic Lymphocytic Leukemia (CLL) | Preclinical | Monotherapy | Not applicable | Efficiently stabilized p53 and caused apoptosis in TP53 wild-type cells.[11] |[11] |
Table 3: Efficacy of Alrizomadlin (APG-115) in Clinical Trials
| Indication | Phase | Treatment | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Key Findings | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Advanced Solid Tumors (IO failed) | II | Combination with Pembrolizumab | Melanoma: 13-24%; NSCLC: 1 PR; Urothelial: 1 PR; Liposarcoma: 1 PR | MPNST: 40% clinical benefit rate | Well-tolerated and demonstrates preliminary antitumor activity in multiple tumor types.[12][13] |[12][13] | | Advanced ACC or other solid tumors | II | Monotherapy and Combination with Toripalimab | ACC (mono): 16.7% (unconfirmed PRs: 22.2%); MPNST (combo): 14.3% | ACC (mono): 100%; MPNST (combo): 53.6% | Promising antitumor activity as monotherapy in ACC and MPNST, and in combination in other solid tumors.[14][15] |[14][15] | | R/R AML or HR-MDS | Ib | Monotherapy and Combination with Azacitidine | Not specified | Not specified | Manageable safety profile and preliminary efficacy.[16] |[16] |
Table 4: Efficacy of Milademetan in Clinical Trials
| Indication | Phase | Treatment | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Key Findings | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Advanced Liposarcoma, Solid Tumors, or Lymphomas | I | Monotherapy | Not specified | 4.0 months (all cohorts); 7.2 months (DDLPS subgroup) | Intermittent dosing mitigated hematologic toxicities while maintaining efficacy.[17] |[17] | | Dedifferentiated Liposarcoma (DDLPS) | III (MANTRA) | Monotherapy vs. Trabectedin | 4.7% (confirmed) | 3.6 months | Did not meet the primary endpoint of improving PFS compared to trabectedin.[18][19][20] |[18][19][20] | | Advanced MDM2-amplified, TP53-wt Solid Tumors | II (MANTRA-2) | Monotherapy | 19.4% (best overall response), 3.2% (confirmed) | 3.5 months | Achieved responses, but tumor reductions were short-lived.[21] |[21] |
Experimental Protocols
The evaluation of MDM2 inhibitors relies on a suite of well-established experimental protocols to determine their binding affinity, cellular activity, and mechanism of action.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. Inhibition of p53 DNA Binding Function by the MDM2 Protein Acidic Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. onclive.com [onclive.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. vectorlabs.com [vectorlabs.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. revvity.com [revvity.com]
- 11. HTRF MDM2 Binding Kit, 500 Assay Points | Revvity [revvity.com]
- 12. benchchem.com [benchchem.com]
- 13. Surface plasmon resonance and cytotoxicity assays of drug efficacies predicted computationally to inhibit p53/MDM2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Proliferation EdU Assay for DNA Synthesis Detection [merckmillipore.com]
- 15. interchim.fr [interchim.fr]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
AM-8553 as a predecessor to AMG 232: what are the key differences?
An in-depth analysis of two potent MDM2-p53 interaction inhibitors, charting the evolution from a promising lead to a clinical candidate. This guide provides a detailed comparison of AM-8553 and its successor, AMG 232, with a focus on their biochemical potency, cellular activity, and in vivo efficacy. The information is tailored for researchers, scientists, and drug development professionals working in oncology and related fields.
Introduction
The p53 tumor suppressor protein plays a critical role in preventing cancer formation by controlling cell cycle arrest, apoptosis, and DNA repair.[1] In many cancers with wild-type p53, its function is abrogated by the over-expression of its negative regulator, the E3 ubiquitin ligase MDM2.[1][2] The interaction between p53 and MDM2 is a key therapeutic target, and significant efforts have been dedicated to developing small molecule inhibitors that can disrupt this interaction, thereby reactivating p53.
This compound emerged from a structure-based de novo design as a potent and selective piperidinone inhibitor of the MDM2-p53 interaction.[3][4] While showing promise, further optimization of this lead compound led to the discovery of AMG 232, a compound with significantly improved properties that has advanced into clinical trials.[5][6] This guide will dissect the key differences between these two molecules, providing a comprehensive overview of their preclinical data.
Key Differences in Performance and Properties
AMG 232 represents a significant advancement over its predecessor, this compound, demonstrating superior potency and in vivo activity. The key distinctions are summarized in the tables below.
Table 1: Comparison of Biochemical and Cellular Potency
| Parameter | This compound | AMG 232 | Fold Improvement (AMG 232 vs. This compound) |
| MDM2 Binding Affinity (KD, nM) | 0.4[3][7] | 0.045[5][8] | ~8.9 |
| HTRF-based MDM2-p53 Interaction Assay (IC50, nM) | 1.1[4][8] | 0.6[5] | ~1.8 |
| SJSA-1 Cell Proliferation Assay (EdU, IC50, nM) | 72[8] | 9.1[6][8] | ~7.9 |
| HCT116 p53wt Cell Proliferation Assay (BrdU, IC50, nM) | Not explicitly reported, but p53-dependent activity was confirmed.[3] | 10[9] | - |
| p21 Induction Assay (IC50, µM) | 0.76[8] | 0.0128 - 0.0468[5] | ~16-59 |
Table 2: Comparison of In Vivo Efficacy in SJSA-1 Osteosarcoma Xenograft Model
| Parameter | This compound | AMG 232 |
| Dosing | 200 mg/kg, once daily[3] | 9.1 mg/kg (ED50)[5][8] |
| Tumor Growth Inhibition | Partial tumor regression (R=27%)[3] | Complete and durable regression at higher doses[5] |
| Oral Bioavailability (Mice) | 12%[3] | Good oral bioavailability[10] |
Experimental Protocols
The data presented in this guide are based on a variety of in vitro and in vivo experiments. Below are the detailed methodologies for the key assays cited.
Surface Plasmon Resonance (SPR) Spectroscopy Binding Assay
To determine the binding affinity (KD) of the compounds to MDM2, SPR assays were performed. Recombinant human MDM2 protein was immobilized on a sensor chip. The compounds, at various concentrations, were then flowed over the chip surface. The association and dissociation rates were measured, and the KD was calculated from these kinetic parameters.[3][5][8]
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
The half-maximal inhibitory concentration (IC50) for the disruption of the MDM2-p53 interaction was determined using an HTRF assay. This competitive binding assay utilized a biotinylated p53-derived peptide, a GST-tagged MDM2 protein, and europium-labeled anti-GST antibody and streptavidin-XL665 as the detection pair. The test compounds were incubated with the assay components, and the HTRF signal was measured to determine the extent of inhibition of the protein-protein interaction.[5][8]
Cell Proliferation Assays (EdU and BrdU)
The impact of the compounds on cell proliferation was assessed using 5-ethynyl-2´-deoxyuridine (EdU) or 5-bromo-2'-deoxyuridine (B1667946) (BrdU) incorporation assays. Tumor cell lines, such as SJSA-1 and HCT116, were treated with varying concentrations of the compounds for a specified period. EdU or BrdU was then added to the culture medium and its incorporation into newly synthesized DNA was detected using fluorescently labeled antibodies or click chemistry. The percentage of proliferating cells was determined by flow cytometry or high-content imaging.[8][9]
p21 Induction Assay
To confirm the p53-dependent mechanism of action, the induction of the p53 target gene, p21, was measured. Cells were treated with the compounds, and the levels of p21 mRNA were quantified using quantitative real-time PCR (qRT-PCR). The fold induction of p21 mRNA was calculated relative to vehicle-treated control cells.[5][8]
In Vivo Tumor Xenograft Studies
The antitumor efficacy of the compounds was evaluated in mouse xenograft models. Human tumor cells, such as SJSA-1 osteosarcoma cells which have MDM2 gene amplification, were implanted subcutaneously into immunocompromised mice. Once the tumors reached a palpable size, the mice were treated orally with the compounds or vehicle control. Tumor volume and body weight were measured regularly to assess efficacy and toxicity.[3][5]
Signaling Pathways and Developmental Workflow
The following diagrams illustrate the targeted signaling pathway and the preclinical development workflow from this compound to AMG 232.
Caption: The p53-MDM2 signaling pathway and the mechanism of action of this compound and AMG 232.
Caption: Preclinical development workflow from this compound to AMG 232.
Conclusion
The evolution from this compound to AMG 232 exemplifies a successful lead optimization program in drug discovery. While this compound was a potent inhibitor of the MDM2-p53 interaction, AMG 232 demonstrates superior biochemical and cellular potency, which translates to significantly improved in vivo antitumor efficacy.[3][5][6][8] The picomolar binding affinity of AMG 232 for MDM2 and its ability to induce complete and durable tumor regression in preclinical models underscore its potential as a best-in-class MDM2 inhibitor.[5][11] The data presented in this guide highlight the critical differences between these two compounds and provide a valuable resource for researchers in the field of p53-targeted cancer therapy. AMG 232 is currently being evaluated in clinical trials for various cancers.[12][13][14]
References
- 1. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Discovery of AMG 232, a potent, selective, and orally bioavailable MDM2-p53 inhibitor in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. dfhcc.harvard.edu [dfhcc.harvard.edu]
- 11. The MDM2 Inhibitor AMG 232 Demonstrates Robust Antitumor Efficacy and Potentiates the Activity of p53-Inducing Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mayo.edu [mayo.edu]
- 13. Phase 1 study of the MDM2 inhibitor AMG 232 in patients with advanced P53 wild-type solid tumors or multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. synapse.mskcc.org [synapse.mskcc.org]
Preclinical Comparison of MDM2-p53 Inhibitors: AM-8553 and its Clinical Successor, AMG 232
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical data for AM-8553 and its structurally related, clinically advanced successor, AMG 232. Both compounds are potent inhibitors of the MDM2-p53 protein-protein interaction, a key therapeutic target in oncology. While this compound demonstrated promising preclinical activity, further optimization led to the development of AMG 232, which has progressed into clinical trials. This document summarizes their performance based on available experimental data, details the methodologies of key experiments, and visualizes the relevant biological pathways and experimental workflows.
Performance Comparison: this compound vs. AMG 232
The following tables summarize the quantitative preclinical data for this compound and AMG 232, highlighting the improvements made in the development of the clinical candidate.
Table 1: Biochemical Potency Against MDM2
| Compound | Assay Type | Target | KD (nM) | IC50 (nM) |
| This compound | Surface Plasmon Resonance (SPR) | MDM2 | 0.4 | - |
| Homogeneous Time-Resolved FRET (HTRF) | MDM2 | - | 1.1 | |
| AMG 232 | Surface Plasmon Resonance (SPR) | MDM2 | 0.045 | - |
| Homogeneous Time-Resolved FRET (HTRF) | MDM2 | - | 0.6 |
Table 2: Cellular Activity in p53 Wild-Type Cancer Cell Lines
| Compound | Cell Line | Assay Type | IC50 (nM) |
| This compound | SJSA-1 (Osteosarcoma) | EdU Proliferation Assay | 68 |
| AMG 232 | SJSA-1 (Osteosarcoma) | EdU Proliferation Assay | 9.1 |
| HCT116 (Colorectal Carcinoma) | BrdU Proliferation Assay | 10 |
Table 3: In Vivo Efficacy in Xenograft Models
| Compound | Xenograft Model | Dosing | ED50 (mg/kg) | Tumor Growth Inhibition (TGI) |
| This compound | SJSA-1 | Oral, Once Daily | 78 | Partial tumor regression at 200 mg/kg |
| AMG 232 | SJSA-1 | Oral, Once Daily | 9.1 | Complete tumor regression in 10/12 mice at 60 mg/kg |
The MDM2-p53 Signaling Pathway and Inhibitor Action
The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress. Murine double minute 2 (MDM2) is a primary negative regulator of p53. MDM2 functions as an E3 ubiquitin ligase, targeting p53 for proteasomal degradation and thereby suppressing its activity. In many cancers with wild-type p53, MDM2 is overexpressed, leading to the functional inactivation of p53 and promoting tumor growth.
This compound and AMG 232 are small molecule inhibitors that bind to the p53-binding pocket of MDM2. This action blocks the MDM2-p53 interaction, preventing the degradation of p53. The resulting stabilization and accumulation of p53 leads to the activation of its downstream targets, such as p21, which mediates cell cycle arrest, and PUMA, which is involved in apoptosis.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Biochemical Assays
1. Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This competitive immunoassay measures the binding affinity of a compound to the MDM2 protein.
-
Principle: The assay utilizes a GST-tagged MDM2 protein and a biotinylated p53-derived peptide. A Europium cryptate-labeled anti-GST antibody (donor) and a Streptavidin-XL665 (acceptor) are used. When the p53 peptide binds to MDM2, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal. Test compounds that inhibit the MDM2-p53 interaction will disrupt FRET, leading to a decrease in the signal.
-
Protocol:
-
Reagents (GST-MDM2, biotin-p53 peptide, anti-GST-Europium, and SA-XL665) are prepared in an appropriate assay buffer.
-
Serial dilutions of the test compound (e.g., this compound or AMG 232) are added to a low-volume 384-well plate.
-
The GST-MDM2 and biotin-p53 peptide are added to the wells and incubated.
-
The anti-GST-Europium and SA-XL665 detection reagents are added.
-
The plate is incubated at room temperature to allow for binding equilibrium.
-
The fluorescence is read at both the donor and acceptor emission wavelengths on an HTRF-compatible plate reader.
-
The IC50 value is calculated from the dose-response curve.
-
2. Surface Plasmon Resonance (SPR)
SPR is used to measure the kinetics and affinity of the interaction between the inhibitor and MDM2.
-
Principle: SPR detects changes in the refractive index at the surface of a sensor chip. One interacting partner (e.g., MDM2) is immobilized on the chip, and the other (the analyte, e.g., the inhibitor) is flowed over the surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index, which is proportional to the mass of the bound analyte.
-
Protocol:
-
Recombinant human MDM2 protein is immobilized on a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
-
A reference flow cell is prepared in the same way but without the protein to subtract non-specific binding.
-
Serial dilutions of the test compound are prepared in a running buffer.
-
The compound solutions are injected over the sensor and reference flow cells at a constant flow rate.
-
The association and dissociation phases of the binding are monitored in real-time.
-
The sensor surface is regenerated between injections with a suitable regeneration solution.
-
The resulting sensorgrams are analyzed using appropriate binding models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Cellular Assays
1. EdU (5-ethynyl-2'-deoxyuridine) Cell Proliferation Assay
This assay measures DNA synthesis as an indicator of cell proliferation.
-
Principle: EdU is a nucleoside analog of thymidine (B127349) that is incorporated into newly synthesized DNA. The alkyne group of EdU reacts with a fluorescently labeled azide (B81097) in a copper-catalyzed "click" reaction, allowing for the detection of cells that have undergone DNA replication.
-
Protocol:
-
Cells (e.g., SJSA-1) are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are treated with serial dilutions of the test compound for a specified period (e.g., 72 hours).
-
EdU is added to the culture medium and incubated for a few hours to allow for its incorporation into the DNA of proliferating cells.
-
The cells are fixed with formaldehyde (B43269) and then permeabilized with a detergent (e.g., Triton X-100).
-
The "click" reaction cocktail containing the fluorescent azide and copper catalyst is added to the wells and incubated in the dark.
-
The cell nuclei are counterstained with a DNA dye (e.g., Hoechst 33342).
-
The plate is imaged using a high-content imaging system, and the percentage of EdU-positive cells is quantified.
-
The IC50 value is determined from the dose-response curve.
-
In Vivo Studies
1. Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the test compound, and the effect on tumor growth is monitored.
-
Protocol:
-
A suspension of human cancer cells (e.g., SJSA-1) is subcutaneously injected into the flank of athymic nude mice.
-
The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
The mice are randomized into treatment and control groups.
-
The test compound is administered to the treatment group (e.g., orally, once daily), while the control group receives a vehicle.
-
Tumor volume and body weight are measured regularly (e.g., twice a week). Tumor volume is calculated using the formula: (length x width²)/2.
-
At the end of the study, the tumors are excised and weighed.
-
The efficacy of the compound is assessed by comparing the tumor growth in the treated group to the control group. The ED50 (the dose required to achieve 50% of the maximum effect) and tumor growth inhibition (TGI) are calculated.
-
Experimental Workflow
The following diagram illustrates a typical preclinical workflow for the evaluation of MDM2-p53 inhibitors.
This guide provides a comparative overview of the preclinical data for this compound and its clinical successor, AMG 232. The data clearly demonstrates the successful optimization of a potent MDM2-p53 inhibitor, leading to a clinical candidate with improved biochemical, cellular, and in vivo properties. The detailed experimental protocols and workflow diagrams serve as a valuable resource for researchers in the field of cancer drug discovery.
AMG 232: Advancing MDM2-p53 Inhibition Beyond AM-8553
AMG 232 was developed as a successor to AM-8553 to achieve superior potency, enhanced in vivo efficacy, and improved pharmacokinetic properties. This next-generation compound demonstrates a significant leap in the inhibition of the MDM2-p53 protein-protein interaction, a critical pathway in cancer therapy.
AMG 232, also known as Navtemadlin or KRT-232, is a potent, selective, and orally bioavailable small-molecule inhibitor of the MDM2-p53 interaction.[1][2] It emerged from the optimization of its predecessor, this compound, a piperidinone inhibitor of MDM2.[3] The development of AMG 232 was driven by the need for a compound with more robust biochemical and cellular potency, alongside superior in vivo characteristics.[2][3]
The primary structural modifications leading to AMG 232 involved the exploration of the N-alkyl substituent of the piperidinone core.[2] This led to the discovery of a one-carbon tethered sulfone that substantially improved potency by engaging with a previously underutilized shallow cleft on the surface of the MDM2 protein.[2]
Comparative Performance: AMG 232 vs. This compound
The strategic chemical refinements incorporated into AMG 232 translated into significant performance gains over this compound across key preclinical metrics.
| Parameter | AMG 232 | This compound | Fold Improvement |
| Biochemical Potency | |||
| Binding Affinity (Kd, SPR) | 0.045 nM[2][4][5] | 0.4 nM[6] | ~9x |
| HTRF IC50 | 0.6 nM[4][5] | 1.1 nM[7] | ~2x |
| Cellular Potency | |||
| SJSA-1 IC50 (Proliferation) | 9.1 nM[2][5][8] | Not explicitly stated, but less potent | - |
| HCT116 IC50 (Proliferation) | 10 nM[1][5][8] | - | - |
| In Vivo Efficacy | |||
| SJSA-1 Xenograft ED50 | 9.1 mg/kg (daily)[1][2][5] | 78 mg/kg (for a close analog)[5] | >8x |
| SJSA-1 Xenograft Outcome | Complete tumor regression at 60 mg/kg[1][5] | Partial tumor regression at 200 mg/kg[6] | - |
| Pharmacokinetics | |||
| Oral Bioavailability | Described as "remarkable"[2] | 100% (rats), 12% (mice)[6] | Improved |
| Human Half-life (predicted) | Long half-life (23 hours)[1] | Long half-life (>12 hours)[6] | Comparable |
Mechanism of Action: Restoring p53 Tumor Suppression
Both AMG 232 and this compound function by disrupting the interaction between the MDM2 protein and the p53 tumor suppressor.[3][6] In many cancers with wild-type p53, the MDM2 protein is overexpressed, leading to the inhibition and degradation of p53. By binding to MDM2, these inhibitors prevent the MDM2-p53 interaction, leading to the stabilization and activation of p53.[9] This, in turn, initiates downstream cellular processes such as cell cycle arrest and apoptosis in tumor cells.[1][10]
Figure 1: Mechanism of action of AMG 232 in restoring p53 function.
Experimental Protocols
The development and comparison of AMG 232 and this compound relied on a series of key in vitro and in vivo assays.
Surface Plasmon Resonance (SPR) Spectroscopy Binding Assay
This assay was used to determine the binding affinity (Kd) of the inhibitors to the MDM2 protein.
-
Protocol: Recombinant human MDM2 protein is immobilized on a sensor chip. The inhibitor (AMG 232 or this compound) is then flowed over the chip at various concentrations. The binding and dissociation rates are measured in real-time by detecting changes in the refractive index at the sensor surface. The equilibrium dissociation constant (Kd) is calculated from these rates.[2][6]
Cell Proliferation Assays (EdU or BrdU)
These assays measure the antiproliferative activity of the compounds in cancer cell lines.
-
Protocol: Cancer cells (e.g., SJSA-1 osteosarcoma) are seeded in microplates and treated with a range of concentrations of the inhibitor for a set period (e.g., 72 hours). A nucleoside analog (EdU or BrdU) is added to the culture, which is incorporated into the DNA of proliferating cells. The amount of incorporation is quantified using a fluorescently labeled antibody or a click chemistry reaction, and the IC50 value is determined.[5]
In Vivo Xenograft Studies
These studies evaluate the antitumor efficacy of the compounds in a living organism.
-
Protocol: Human tumor cells (e.g., SJSA-1) are implanted subcutaneously into immunocompromised mice. Once tumors reach a specified size, the mice are randomized into vehicle control and treatment groups. AMG 232 or this compound is administered orally, typically once daily. Tumor volume and body weight are measured regularly. At the end of the study, the effective dose required to inhibit tumor growth by 50% (ED50) is calculated.[1][5]
Figure 2: Preclinical development workflow for MDM2 inhibitors.
References
- 1. dfhcc.harvard.edu [dfhcc.harvard.edu]
- 2. Discovery of AMG 232, a potent, selective, and orally bioavailable MDM2-p53 inhibitor in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. abmole.com [abmole.com]
- 9. Navtemadlin | C28H35Cl2NO5S | CID 58573469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. AMG-232, a New Inhibitor of MDM-2, Enhance Doxorubicin Efficiency in Pre-B Acute Lymphoblastic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for AM-8553
Disclaimer: As of this writing, a specific Safety Data Sheet (SDS) with explicit disposal instructions for AM-8553 is not publicly available. The following procedures are based on established guidelines for the disposal of hazardous laboratory chemicals, particularly cytotoxic and antineoplastic agents, due to the nature of this compound as a potent MDM2-p53 interaction inhibitor with potential applications in cancer therapy.[1][2][3] Researchers must always consult their institution's Environmental Health and Safety (EHS) department for specific protocols and comply with all federal, state, and local regulations.[4][5]
The proper management of chemical waste is paramount to ensuring a safe laboratory environment and protecting the ecosystem. This compound, as a potent biologically active compound, requires meticulous handling and disposal to mitigate risks of exposure and environmental contamination. All materials that have come into contact with this compound should be considered hazardous waste.[1][6]
Step-by-Step Disposal Protocol for this compound
1. Waste Identification and Segregation:
-
Categorization: Treat all forms of this compound waste (solid, liquid, and contaminated materials) as hazardous, cytotoxic/antineoplastic waste.[2][4][7]
-
Segregation: At the point of generation, segregate this compound waste from all other waste streams, including regular trash, biohazardous waste, and other chemical waste.[2][8] Do not mix this compound waste with other laboratory wastes in the same container to prevent unintended chemical reactions.[8][9]
2. Waste Collection and Container Management:
-
Containers: Use only designated, compatible, and leak-proof containers for this compound waste.[8][10] These containers should be clearly labeled as "Hazardous Waste," "Cytotoxic Waste," or "Chemotherapeutic Waste" and should specify "this compound."[7][8] The original chemical container can be ideal for collecting waste if it is in good condition.[8]
-
Container Sealing: Keep waste containers securely closed at all times, except when adding waste.[6][8][10] Do not overfill containers; they should be sealed when approximately three-quarters full to prevent spills.[1]
-
Labeling: Ensure all labels are complete and accurate, including the chemical name (no abbreviations), hazard characteristics (e.g., toxic, cytotoxic), and the date of waste accumulation.[8][10]
3. Disposal of Different Forms of this compound Waste:
-
Solid Waste:
-
Unused/Expired Compound: Collect any unused or expired solid this compound in its original container or a compatible, labeled hazardous waste container.[7]
-
Contaminated Labware: Disposable items such as gloves, gowns, bench paper, pipette tips, and plasticware that have come into contact with this compound must be collected in a designated, lined hazardous waste container.[1][3][7]
-
-
Liquid Waste:
-
Stock Solutions and Experimental Residues: Collect all liquid waste containing this compound in a compatible, leak-proof, and clearly labeled hazardous waste container.[7][8]
-
Prohibition of Drain Disposal: Under no circumstances should liquid this compound waste be poured down the sink or into any sewer system.[6][7] Evaporation of hazardous waste is also not an acceptable disposal method.[6]
-
-
Empty Containers:
-
Containers that held this compound should be managed as hazardous waste. If institutional policy allows for the disposal of "empty" containers as regular trash, they must be triple-rinsed with a suitable solvent.[6][10] The rinsate from this process must be collected and disposed of as hazardous liquid waste.[6][10] After rinsing, deface or remove all labels before disposal.[6]
-
4. Storage and Pickup:
-
Satellite Accumulation Areas (SAA): Store hazardous waste in a designated SAA that is at or near the point of generation and under the control of laboratory personnel.[8]
-
Inspections: Regularly inspect the SAA for any signs of leaks or container degradation.[8]
-
Waste Pickup: Follow your institution's procedures to schedule a pickup of the hazardous waste by the EHS department or a licensed waste management contractor.[1][3]
Quantitative Data Summary
| Waste Type | Container Requirement | Disposal Procedure | Key Restrictions |
| Solid this compound | Labeled, sealed, compatible hazardous waste container.[7][8] | Collect in a designated container for cytotoxic waste. | Do not dispose of in regular trash.[7] |
| Liquid this compound | Labeled, sealed, leak-proof, compatible hazardous waste container.[7][8] | Collect all solutions and rinsates. | Do not dispose of down the drain.[6][7] Evaporation is prohibited.[6] |
| Contaminated PPE & Labware | Lined, labeled hazardous waste container for cytotoxic materials.[1][3] | Place all contaminated disposable items in the designated container. | Do not dispose of in regular or biohazard trash.[7] |
| "Empty" Glassware | N/A | Triple-rinse with a suitable solvent; collect rinsate as hazardous waste. Deface labels. | Rinsate must be collected.[6][10] |
Experimental Protocol: Surface Decontamination
In the event of a small spill of this compound, immediate decontamination is necessary.
Materials:
-
Personal Protective Equipment (PPE): two pairs of chemotherapy-rated gloves, disposable gown, safety goggles, and a face shield.[3][11]
-
Designated hazardous waste container for cytotoxic waste.[1][11]
Procedure:
-
Isolate the Area: Cordon off the spill area to prevent further contamination.
-
Don PPE: Ensure appropriate PPE is worn before beginning cleanup.[3]
-
Contain the Spill: Cover the spill with absorbent pads, working from the outside in.
-
Initial Cleaning (Detergent): Moisten a fresh wipe with a detergent solution and clean the area in overlapping, unidirectional strokes.[1] Dispose of the wipe in the hazardous waste container.
-
Rinsing: Use a new wipe moistened with sterile water to rinse the area with the same technique. Dispose of the wipe.[1]
-
Final Decontamination (Alcohol): With a new wipe, decontaminate the surface with 70% IPA.[1] Allow the area to air dry completely.
-
Dispose of all cleanup materials, including the outer pair of gloves, in the designated cytotoxic waste container. [1][3]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the segregation and disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. web.uri.edu [web.uri.edu]
- 3. uwyo.edu [uwyo.edu]
- 4. danielshealth.com [danielshealth.com]
- 5. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 6. vumc.org [vumc.org]
- 7. safety.pitt.edu [safety.pitt.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. depts.washington.edu [depts.washington.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
